3-Chloro-2-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHSXYHBMFKRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197259 | |
| Record name | 3-Chloro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-47-5 | |
| Record name | 3-Chloro-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 3-Chloro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a carboxylic acid group, a nitro group, and a chlorine atom on the benzene (B151609) ring, imparts a range of chemical and biological properties that are of significant interest to researchers in medicinal chemistry, materials science, and chemical biology. The presence of both electron-withdrawing and directing groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound.
Core Chemical Properties
This compound is a crystalline solid, typically appearing as white to light yellow in color.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₄ | [2] |
| Molecular Weight | 201.56 g/mol | |
| Melting Point | 237-239 °C | |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in hot water and alcohols. | |
| CAS Number | 4771-47-5 | |
| IUPAC Name | This compound | [2] |
| InChI Key | VCHSXYHBMFKRBK-UHFFFAOYSA-N | |
| SMILES | O=C(O)c1cccc(Cl)c1--INVALID-LINK--=O |
Synthesis and Purification
The most common laboratory synthesis of this compound involves the nitration of 3-chlorobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Experimental Protocol: Synthesis via Nitration of 3-Chlorobenzoic Acid
Materials:
-
3-Chlorobenzoic acid
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully add 10.0 g of 3-chlorobenzoic acid to 40 mL of concentrated sulfuric acid while stirring in an ice bath.
-
Once the 3-chlorobenzoic acid has dissolved, slowly add a pre-cooled mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise to the reaction mixture. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for one hour.
-
Slowly and carefully pour the reaction mixture over a large beaker of crushed ice with constant stirring.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to a beaker.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound will form.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.[3][4]
Chemical Reactivity and Transformations
The presence of the nitro group makes this compound amenable to reduction reactions to form the corresponding amine, 2-amino-3-chlorobenzoic acid. This transformation is a key step in the synthesis of various pharmaceutical and bioactive molecules.
Experimental Protocol: Reduction of the Nitro Group
Several methods can be employed for the reduction of the nitro group. Below are protocols for three common methods.[1]
Method 1: Catalytic Hydrogenation
-
Dissolve 2.0 g of this compound in 50 mL of ethanol in a hydrogenation vessel.
-
Add 0.2 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-amino-3-chlorobenzoic acid.
Method 2: Reduction with Sodium Dithionite (B78146)
-
Suspend 2.0 g of this compound in 50 mL of a 1:1 mixture of ethanol and water.
-
Heat the mixture to 70-80 °C.
-
Slowly add 6.0 g of sodium dithionite (Na₂S₂O₄) in portions.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Cool the mixture to room temperature and adjust the pH to ~2 with concentrated HCl.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to yield the product.
Method 3: Reduction with Tin(II) Chloride
-
Dissolve 2.0 g of this compound in 30 mL of ethanol.
-
Add a solution of 8.5 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 20 mL of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Biological Activity and Signaling Pathways
This compound and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. While the precise mechanisms of action are still under investigation, some studies on structurally related compounds suggest potential interactions with key cellular signaling pathways.
For instance, some nitroaromatic compounds have been shown to induce cytotoxicity in cancer cell lines.[5] This effect is often associated with the modulation of signaling pathways that regulate cell proliferation, apoptosis, and survival, such as the NF-κB and MAPK pathways. While direct evidence for this compound is limited, it is hypothesized that it may exert its biological effects through similar mechanisms.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response and cell survival.[] Similarly, the MAPK (mitogen-activated protein kinase) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7] The potential for this compound to modulate these pathways warrants further investigation for its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-2-nitrobenzoic Acid (CAS: 4771-47-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-nitrobenzoic acid (CAS: 4771-47-5), a pivotal intermediate in organic synthesis. This document details its chemical and physical properties, spectroscopic data, and key synthetic routes and reactions. Emphasis is placed on its application in the synthesis of bioactive molecules, including detailed experimental protocols for its reduction to 2-amino-3-chlorobenzoic acid, a precursor to various pharmaceutical agents. Safety information and potential applications in medicinal chemistry are also discussed.
Chemical and Physical Properties
This compound is a pale yellow crystalline solid.[1] It is characterized by the presence of a carboxylic acid group, a nitro group, and a chlorine atom on the benzene (B151609) ring, which imparts its unique reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4771-47-5 | [2][3] |
| Molecular Formula | C₇H₄ClNO₄ | [2][3] |
| Molecular Weight | 201.56 g/mol | [2][3] |
| Melting Point | 237-239 °C (lit.) | [4][5] |
| Boiling Point | 365.6 ± 27.0 °C (Predicted) | [4] |
| Density | 1.602 g/cm³ | [1] |
| Appearance | Pale yellow crystal | [1] |
| Solubility | 0.47 g/L in water (25 °C) | [1] |
| IUPAC Name | This compound | [2] |
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | 90 MHz in DMSO-d₆ | [No specific peaks provided in search results] |
| ¹³C NMR | Data available but no specific peaks provided in search results. | [No specific peaks provided in search results] |
| IR (KBr, cm⁻¹) | Key absorptions for COOH, NO₂, and C-Cl functionalities are expected. | [No specific peaks provided in search results] |
| Mass Spec (m/z) | Top Peak: 99, 2nd Highest: 201, 3rd Highest: 75 | [No specific peaks provided in search results] |
Synthesis of this compound
The primary synthetic route to this compound involves the nitration of 3-chlorobenzoic acid.[3]
Experimental Protocol: Nitration of 3-Chlorobenzoic Acid (General Procedure)
Materials:
-
3-Chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 3-chlorobenzoic acid to concentrated sulfuric acid.
-
Maintain the temperature between 0-5 °C and slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the solution.
-
After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated solid, this compound, is collected by vacuum filtration.
-
Wash the solid with cold water to remove residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Key Reactions
This compound is a versatile building block in organic synthesis due to its reactive functional groups. The carboxylic acid can undergo esterification and amidation, while the nitro group can be reduced to an amine, which is a key step in the synthesis of many heterocyclic compounds.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical transformation, yielding 2-amino-3-chlorobenzoic acid, a valuable intermediate for pharmaceuticals.[6]
Materials:
-
This compound (5.61 g, 27.8 mmol)
-
Tetrahydrofuran (THF, 10 mL)
-
Ethyl acetate (B1210297) (40 mL)
-
Platinum oxide (PtO₂, 339 mg)
-
Hydrogen gas
-
Nitrogen gas
-
Celite
Procedure:
-
Dissolve this compound in a mixture of THF and ethyl acetate in a suitable hydrogenation vessel.
-
Carefully add the platinum oxide catalyst to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize from an ethyl acetate/hexane mixture to yield pure 2-amino-3-chlorobenzoic acid.
Materials:
-
This compound (15 g, 0.074 mol)
-
Water (105 mL)
-
30% Aqueous ammonia (B1221849) (6 mL)
-
Sodium dithionite (B78146) (52 g, 0.298 mol)
-
Concentrated HCl (30 mL)
Procedure:
-
Create a suspension of this compound in water.
-
Add aqueous ammonia, followed by a solution of sodium dithionite in water at room temperature.
-
Stir the mixture for 1 hour, monitoring by TLC.
-
Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 3.
-
The precipitated product, 2-amino-3-chlorobenzoic acid, is collected by filtration.
Materials:
-
This compound (2.01 g, 10.0 mmol)
-
Anhydrous methanol (B129727) (100 mL)
-
Nickel(II) chloride hexahydrate (4.75 g, 20.0 mmol)
-
Sodium borohydride (B1222165)
-
Dilute HCl
-
Ethyl acetate
Procedure:
-
Dissolve this compound and nickel(II) chloride hexahydrate in anhydrous methanol.
-
Cool the green solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture to remove the black nickel precipitate.
-
Acidify the filtrate with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Caption: Pathways for the reduction of this compound.
Amide and Ester Formation
The carboxylic acid functionality allows for the synthesis of amides and esters, which are common motifs in pharmaceuticals.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
An appropriate amine
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Convert this compound to its acyl chloride by refluxing with an excess of thionyl chloride, often with a catalytic amount of DMF.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in an anhydrous solvent.
-
To this solution, add the desired amine and a non-nucleophilic base at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove salts and unreacted starting materials.
-
Purify the resulting amide by recrystallization or column chromatography.
Materials:
-
This compound
-
An appropriate alcohol (in excess, also serves as solvent)
-
A strong acid catalyst (e.g., concentrated H₂SO₄)
Procedure:
-
Dissolve this compound in the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ester by column chromatography or distillation.
Applications in Drug Development and Medicinal Chemistry
This compound and its derivatives are important precursors in the synthesis of various biologically active compounds.
-
Antimicrobial Agents: The reduced form, 2-amino-3-chlorobenzoic acid, is a key intermediate in the synthesis of antimicrobial agents.[6]
-
Anti-inflammatory and Analgesic Agents: Derivatives have shown potential as anti-inflammatory and analgesic compounds.[3]
-
Heterocyclic Synthesis: It is a valuable starting material for synthesizing heterocyclic compounds like quinolines, benzimidazoles, and benzoxazoles, which are prevalent scaffolds in medicinal chemistry.[3][7][8][9] The synthesis of quinoline (B57606) derivatives from this compound is particularly well-established.[10]
-
MAPK Pathway Inhibitors: While direct inhibition by this compound is not documented, the general class of substituted aromatic compounds is explored for kinase inhibition. The ERK/MAPK pathway is a crucial signaling cascade in cell proliferation and survival, and its aberrant activation is common in cancers.[11][12][13][] Small molecule inhibitors targeting components of this pathway, such as MEK and ERK, are of significant interest in oncology. The structural scaffold of this compound could serve as a starting point for the design of novel kinase inhibitors.
Caption: The ERK/MAPK signaling pathway and potential points of inhibition.
Safety Information
This compound is classified as an irritant.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Reference(s) |
| Causes skin irritation | H315 | [2][15] |
| Causes serious eye irritation | H319 | [2][15] |
| May cause respiratory irritation | H335 | [2][15] |
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.[15]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[15]
-
Use only outdoors or in a well-ventilated area. [No specific reference found]
-
Store in a well-ventilated place. Keep container tightly closed. [No specific reference found]
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its rich reactivity allows for the synthesis of a wide array of complex molecules and heterocyclic systems. The detailed experimental protocols provided herein for its key transformations offer a practical guide for researchers. Further exploration of this scaffold in the design of targeted therapies, particularly as kinase inhibitors, represents a promising avenue for future drug discovery efforts.
References
- 1. This compound CAS 4771-47-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 4771-47-5 [smolecule.com]
- 4. This compound [chembk.com]
- 5. 3-氯-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 15. This compound - High purity | EN [georganics.sk]
An In-depth Technical Guide to the Molecular Structure of 3-chloro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-chloro-2-nitrobenzoic acid (CAS No. 4771-47-5). It is a vital intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details its chemical and physical properties, spectroscopic data, and crystallographic structure. Furthermore, it provides detailed experimental protocols for its synthesis and a key chemical transformation. While not directly involved in signaling pathways, its role as a precursor in the synthesis of signaling pathway inhibitors is discussed, with a focus on the logical workflow of its application in drug discovery.
Molecular Structure and Properties
This compound is an aromatic carboxylic acid with the chemical formula C₇H₄ClNO₄. The molecule consists of a benzene (B151609) ring substituted with a carboxylic acid group, a nitro group, and a chlorine atom. The IUPAC name for this compound is this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 4771-47-5 | |
| Molecular Formula | C₇H₄ClNO₄ | [1] |
| Molecular Weight | 201.56 g/mol | |
| Melting Point | 237-239 °C | |
| Appearance | White to light yellow crystalline solid | [1] |
| InChI | InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | [1] |
| InChIKey | VCHSXYHBMFKRBK-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C(=C1)Cl)--INVALID-LINK--[O-])C(=O)O | [1] |
Crystallographic Data
The crystal structure of this compound has been determined, revealing a planar benzene ring with the nitro group twisted out of the plane. Co-crystallization studies with quinoline (B57606) derivatives have shown its capacity for hydrogen bonding.[2] The dihedral angles between the benzene ring and the nitro group, and between the benzene ring and the carboxy group are in the ranges of 79.1(3)–89.9(3)° and 1.4(3)–14.2(3)°, respectively.[2]
Note: A complete CIF file or a detailed table of crystallographic parameters for the pure compound was not available in the public databases searched.
Spectroscopic Data
The molecular structure of this compound has been characterized using various spectroscopic techniques.
NMR Spectroscopy
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 8.12 | d | 8.0 | Aromatic H |
| 7.99 | m | Aromatic H | ||
| 7.63 | m | Aromatic H | ||
| 13.11 | s | COOH | ||
| ¹³C | 172.67 | COOH | ||
| 140.15 | Aromatic C-NO₂ | |||
| 137.36 | Aromatic C-Cl | |||
| 135.82 | Aromatic C | |||
| 134.50 | Aromatic C-H | |||
| 133.54 | Aromatic C-H | |||
| 133.39 | Aromatic C-H | |||
| 133.28 | Aromatic C | |||
| 132.87 | Aromatic C | |||
| 132.02 | Aromatic C | |||
| 130.38 | Aromatic C |
Note: The provided NMR data is a compilation from various sources and may not represent a single definitive spectrum. The specific solvent and instrument frequency can influence chemical shifts.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |
| 1700 | Strong | C=O stretch (Carboxylic acid) |
| 1530 | Strong | Asymmetric NO₂ stretch |
| 1350 | Strong | Symmetric NO₂ stretch |
| 800-600 | Medium-Strong | C-Cl stretch |
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 201/203 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 184/186 | [M-OH]⁺ |
| 156/158 | [M-COOH]⁺ |
| 121 | [M-COOH-Cl]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the nitration of 3-chlorobenzoic acid.
Protocol: Nitration of 3-chlorobenzoic acid
-
Reagents and Equipment:
-
3-chlorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Büchner funnel and filter paper
-
-
Procedure: a. In a round-bottom flask, dissolve 10.0 g (63.8 mmol) of 3-chlorobenzoic acid in 40 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with stirring. b. Prepare a nitrating mixture by slowly adding 5.0 mL (119 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool. c. Add the nitrating mixture dropwise to the solution of 3-chlorobenzoic acid over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. d. After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. e. Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. f. Collect the resulting precipitate by vacuum filtration using a Büchner funnel. g. Wash the crude product with cold water until the washings are neutral to litmus (B1172312) paper. h. Recrystallize the crude product from ethanol-water to obtain pure this compound.
Reduction of this compound to 2-amino-3-chlorobenzoic Acid
A key reaction of this compound is the reduction of its nitro group to an amine, a crucial step in the synthesis of many pharmaceutical compounds.
Protocol: Catalytic Hydrogenation
-
Reagents and Equipment:
-
This compound
-
Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite)
-
-
Procedure: a. In the reaction vessel of a hydrogenation apparatus, dissolve 5.0 g (24.8 mmol) of this compound in 100 mL of ethanol. b. Carefully add 0.5 g of 10% Pd/C catalyst to the solution. c. Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas. d. Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature. e. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours. f. Once the reaction is complete, vent the hydrogen and purge the vessel with nitrogen. g. Filter the reaction mixture through a pad of Celite to remove the catalyst. h. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-amino-3-chlorobenzoic acid. i. The product can be further purified by recrystallization.
Role in Synthesis and Logical Workflows
This compound is not known to be directly involved in biological signaling pathways. However, it is a valuable starting material for the synthesis of molecules that are designed to inhibit specific signaling pathways, such as the ERK-MAP kinase pathway, which is often dysregulated in cancer.
The following diagrams illustrate the logical workflow from the synthesis of this compound to its application as a building block in drug discovery.
Caption: Synthesis workflow for this compound.
Caption: Logical workflow for the use of this compound in drug discovery.
Conclusion
This compound is a well-characterized compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its molecular structure provides a versatile scaffold for the creation of more complex molecules. The detailed data and protocols presented in this guide are intended to support researchers and scientists in their work with this important chemical intermediate. Further research into the crystallographic details of the pure compound would be beneficial for a more complete understanding of its solid-state properties.
References
- 1. This compound [stenutz.eu]
- 2. Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives: 3-chloro-2-nitrobenzoic acid–5-nitroquinoline (1/1), 3-chloro-2-nitrobenzoic acid–6-nitroquinoline (1/1) and 8-hydroxyquinolinium 3-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Chloro-2-nitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-chloro-2-nitrobenzoic acid in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes qualitative solubility information and, for comparative purposes, quantitative data for a structurally similar isomer. Furthermore, detailed experimental protocols for determining solubility are provided to assist researchers in generating their own data.
Introduction to this compound
This compound (CAS No: 4771-47-5) is a substituted aromatic carboxylic acid with the chemical formula C₇H₄ClNO₄.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation in the pharmaceutical and chemical industries.
Solubility Profile of this compound
A thorough review of scientific literature reveals a scarcity of specific quantitative solubility data for this compound in organic solvents. However, qualitative descriptions and a single data point for water solubility are available.
Qualitative Solubility:
This compound is generally described as being soluble in the following organic solvents:
It is reported to be slightly soluble or sparingly soluble in water.[3][4][5]
Quantitative Solubility in Water:
A single experimental value for the solubility of this compound in water has been reported:
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 0.47 |
| [6] |
Comparative Solubility Data: 2-Chloro-4-nitrobenzoic Acid
In the absence of detailed quantitative data for this compound, the solubility of its isomer, 2-chloro-4-nitrobenzoic acid (CAS No: 99-60-5), can provide an estimate of its behavior in organic solvents. It is important to note that even minor changes in molecular structure can significantly impact solubility, so these values should be used as a general guide.
Quantitative Solubility of 2-Chloro-4-nitrobenzoic Acid:
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 1 |
| Ethanol (B145695) | - | Soluble |
| Acetone (B3395972) | - | Soluble |
| [7] |
Note: The term "Soluble" is qualitative and does not provide a specific numerical value. The original source did not specify the temperature for ethanol and acetone solubility.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, direct experimental measurement is recommended. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.
4.1. Isothermal Shake-Flask Method
This is a widely used method for determining the equilibrium solubility of a compound.
Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.
Apparatus:
-
Constant temperature water bath or incubator with shaking capabilities.
-
Vials or flasks with secure caps.
-
Analytical balance.
-
Filtration device (e.g., syringe filters with a chemically resistant membrane).
-
A suitable analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to the desired constant temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
4.2. Gravimetric Method
This method is a straightforward and reliable technique for determining solubility.
Principle: A known mass or volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Apparatus:
-
Constant temperature water bath or incubator.
-
Vials or flasks with secure caps.
-
Analytical balance.
-
Evaporating dish or a pre-weighed container.
-
Oven or vacuum oven.
-
Filtration apparatus.
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (Steps 1-4).
-
Sampling: Accurately weigh a clean and dry evaporating dish. Carefully transfer a known mass or volume of the clear, filtered saturated solution into the pre-weighed dish.
-
Solvent Evaporation: Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Drying to Constant Weight: Continue to dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing after cooling the dish in a desiccator until the mass no longer changes between measurements.
-
Calculation: The solubility can be calculated as follows:
-
Solubility ( g/100 g solvent): (Mass of residue / Mass of solvent) x 100
-
The mass of the solvent is the initial mass of the solution minus the mass of the residue.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: A generalized workflow for the experimental determination of solubility.
References
- 1. This compound | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS 4771-47-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Page loading... [wap.guidechem.com]
Spectroscopic Profile of 3-Chloro-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-chloro-2-nitrobenzoic acid. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~12.0 | Broad Singlet | COOH |
| 8.05 | Multiplet | Aromatic CH |
Note: The data presented was obtained in DMSO-d6. The aromatic region (around 8.05 ppm) consists of a complex multiplet due to the coupling of the aromatic protons. Further detailed analysis is required to assign specific protons and their coupling constants.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 165-170 | COOH |
| 148-152 | C-NO₂ |
| 135-140 | C-Cl |
| 125-135 | Aromatic CH |
| 120-125 | C-COOH |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100 | C-H stretch (aromatic) |
| 1710 | C=O stretch (carboxylic acid) |
| 1610 | C-C stretch (aromatic) |
| 1530 | N=O asymmetric stretch (nitro group) |
| 1425 | C-C stretch (aromatic) |
| 1350 | N=O symmetric stretch (nitro group) |
| 1150 | C-H in-plane bend (aromatic) |
| 1110 | C-H in-plane bend (aromatic) |
| 900 | O-H bend (carboxylic acid dimer) |
| 810 | C-H out-of-plane bend (aromatic) |
| 730 | C-Cl stretch |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
The ¹H NMR spectra were acquired using a standard pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak. For ¹³C NMR spectroscopy, a proton-decoupled pulse sequence was employed to obtain a spectrum with single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The infrared spectrum of solid this compound was obtained using the potassium bromide (KBr) pellet technique. A small amount of the finely ground sample (typically 1-2 mg) was intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture was then compressed in a die under high pressure to form a transparent pellet. The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Physical properties and melting point of 3-chloro-2-nitrobenzoic acid
An In-depth Technical Guide on the Physical and Chemical Properties of 3-Chloro-2-nitrobenzoic Acid
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a specific focus on its melting point. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Chemical Identity
This compound is an aromatic compound featuring a benzoic acid core substituted with a chlorine atom at the 3-position and a nitro group at the 2-position.[1] This substitution pattern imparts unique reactivity and physical characteristics to the molecule, making it a valuable intermediate in organic synthesis.[1]
Molecular Formula: C₇H₄ClNO₄[2] Molecular Weight: 201.56 g/mol [3] CAS Number: 4771-47-5[4]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Appearance | White to off-white or pale yellow crystalline solid/powder. | [1][2][4] |
| Melting Point | 237-239 °C (lit.) | [2] |
| 236-240 °C | [4] | |
| 233.0-242.0 °C | [5] | |
| Boiling Point | 365.6 °C at 760 mmHg (Predicted) | [2][4] |
| Density | 1.602 g/cm³ | [4] |
| Water Solubility | 0.47 g/L at 25 °C | [2][4] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone. Slightly soluble in DMSO and methanol. | [1][2] |
| pKa | 1.82 ± 0.10 (Predicted) | [2] |
| Flash Point | 174.9 °C | [2][4] |
| Vapor Pressure | 5.5 x 10⁻⁶ mmHg at 25 °C | [2] |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The following protocol outlines a standard method for determining the melting point of this compound using a capillary tube method.
Materials and Equipment:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., DigiMelt or similar) or an oil bath/aluminum block setup
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry surface.
-
If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.[6] This ensures uniform packing and heat transfer.
-
-
Capillary Tube Packing:
-
Melting Point Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially (e.g., 10-15 °C per minute) to quickly approach the expected melting point (around 237 °C).
-
When the temperature is about 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute.[7] A slow heating rate is crucial for an accurate determination.
-
Carefully observe the sample.
-
Record the temperature (T1) at which the first drop of liquid appears.[6]
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[6]
-
-
Reporting:
-
The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (1-2 °C). A broad melting range can indicate the presence of impurities.[7]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the melting point of this compound.
Caption: Workflow for Melting Point Determination of an Organic Compound.
References
- 1. Buy this compound | 4771-47-5 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS 4771-47-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. byjus.com [byjus.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
Potential Biological Activities of 3-Chloro-2-Nitrobenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-chloro-2-nitrobenzoic acid represent a versatile class of compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of the biological activities of amides, esters, and heterocyclic derivatives of this compound. The available data from preclinical studies indicate that these derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This document aims to serve as a resource for researchers by summarizing key findings, providing detailed experimental protocols, and outlining potential mechanisms of action, including the modulation of inflammatory signaling pathways.
Introduction
This compound is a readily available synthetic intermediate that serves as a versatile scaffold for the generation of diverse molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a chlorine atom—allows for a variety of chemical modifications, leading to the synthesis of esters, amides, and complex heterocyclic compounds. Research has indicated that derivatives of this compound possess a range of biological activities, with antimicrobial and anti-inflammatory properties being the most prominently reported. Some studies have also explored their potential as cytotoxic agents against cancer cell lines. This guide will delve into the existing literature to provide a detailed technical overview of these potential therapeutic applications.
Synthesis of this compound Derivatives
The primary routes for the synthesis of bioactive derivatives of this compound involve the derivatization of the carboxylic acid group to form amides and esters.
General Synthesis of 3-Chloro-2-Nitrobenzamides
The synthesis of 3-chloro-2-nitrobenzamide (B1611251) derivatives typically proceeds through the activation of the carboxylic acid group of this compound, followed by reaction with a desired amine. A common method involves the conversion of the carboxylic acid to an acid chloride.
Experimental Protocol: Synthesis of N-substituted-3-chloro-2-nitrobenzamide
-
Acid Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise at 0 °C. The reaction mixture is then refluxed for 2-4 hours until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-chloro-2-nitrobenzoyl chloride.
-
Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent like DCM. The solution is cooled to 0 °C, and a solution of the desired primary or secondary amine (1 equivalent) and a base such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 4-12 hours.
-
Work-up and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica (B1680970) gel.
General Synthesis of this compound Esters
Ester derivatives of this compound are typically synthesized via Fischer esterification or by reacting the corresponding acid chloride with an alcohol.
Experimental Protocol: Synthesis of Methyl 3-chloro-2-nitrobenzoate (B13357121) (Fischer Esterification)
-
Reaction Setup: A mixture of this compound (1 equivalent), methanol (B129727) (a large excess, acting as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v) is placed in a round-bottom flask.
-
Reaction Conditions: The mixture is heated under reflux for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude ester is then purified by vacuum distillation or column chromatography.
Biological Activities
Antimicrobial Activity
Derivatives of this compound, particularly its amide and heterocyclic derivatives, have been investigated for their antimicrobial properties.
While extensive quantitative data for simple amide and ester derivatives of this compound is limited in the publicly available literature, studies on structurally related compounds provide valuable insights. For instance, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives, which can be considered complex amides, have been synthesized and evaluated for their antibacterial activity. Although this study reported qualitative data (zone of inhibition), it highlights the potential of the chloro-nitro substituted benzamide (B126) scaffold in antimicrobial drug discovery.[1]
Table 1: Antibacterial Activity of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Derivatives [1]
| Compound ID | Aryl Group | Zone of Inhibition (mm) vs. S. aureus (50 µg/mL) | Zone of Inhibition (mm) vs. S. aureus (100 µg/mL) | Zone of Inhibition (mm) vs. B. subtilis (50 µg/mL) | Zone of Inhibition (mm) vs. B. subtilis (100 µg/mL) | Zone of Inhibition (mm) vs. K. pneumoniae (50 µg/mL) | Zone of Inhibition (mm) vs. K. pneumoniae (100 µg/mL) |
| 4a | Phenyl | 10 | 12 | 11 | 13 | 10 | 12 |
| 4b | 4-Hydroxyphenyl | 12 | 14 | 13 | 15 | 12 | 14 |
| 4c | 4-Methoxyphenyl | 11 | 13 | 12 | 14 | 11 | 13 |
| 4d | 4-Methylphenyl | 13 | 15 | 14 | 16 | 13 | 15 |
| 4e | 4-Chlorophenyl | 14 | 16 | 15 | 17 | 14 | 16 |
| 4f | 4-Nitrophenyl | 11 | 13 | 12 | 14 | 11 | 13 |
| 4g | 2-Nitrophenyl | 10 | 12 | 11 | 13 | 10 | 12 |
| Benzylpenicillin | - | 18 | 22 | 19 | 23 | 17 | 21 |
Note: The data presented is qualitative and indicates the diameter of the zone of inhibition. Higher values suggest greater antibacterial activity.
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is a promising area of investigation. While direct quantitative data for simple derivatives is scarce, the general class of benzoic acid derivatives has been explored for anti-inflammatory effects, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as the substrate (arachidonic acid), in an appropriate buffer.
-
Compound Incubation: Incubate various concentrations of the test compound with the enzyme solution for a predetermined period.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the substrate. After a specific incubation time, terminate the reaction.
-
Detection: Measure the product formation (e.g., prostaglandin (B15479496) E₂) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Cytotoxic Activity
Some derivatives of chloronitrobenzoic acids have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, metal complexes of 4-chloro-3-nitrobenzoic acid have shown promising anticancer activity.
A study on copper(II) complexes of 4-chloro-3-nitrobenzoic acid revealed significant cytotoxic activity against several human cancer cell lines.[2] While these are metal complexes and not direct derivatives of this compound, the data suggests that the chloronitrobenzoic acid ligand contributes to the overall biological activity.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Copper(II) Complexes of 4-Chloro-3-nitrobenzoic Acid after 48h Incubation [2]
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| Complex 1 | 8.99 | 11.32 | 12.19 |
| Complex 2 | 35.92 | 44.85 | 24.46 |
| Cisplatin | >50 | >50 | >50 |
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Potential Signaling Pathways
The biological activities of this compound derivatives may be mediated through various signaling pathways. Based on the activities of structurally related compounds, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a plausible target for the anti-inflammatory effects of these derivatives.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs.
Diagram of the Hypothesized NF-κB Inhibitory Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by a this compound derivative.
Conclusion and Future Directions
The derivatives of this compound present a promising and largely unexplored area for the development of new therapeutic agents. The existing preliminary data suggests potential antimicrobial, anti-inflammatory, and cytotoxic activities. However, to fully realize the therapeutic potential of this class of compounds, further research is imperative.
Future studies should focus on:
-
Synthesis of diverse libraries of amide, ester, and heterocyclic derivatives to establish clear structure-activity relationships (SAR).
-
Comprehensive quantitative biological evaluation of these derivatives, including the determination of MIC values against a broad panel of microbes, IC₅₀ values for various cancer cell lines, and in-depth assessment of their anti-inflammatory properties.
-
Elucidation of the precise mechanisms of action , including the identification of specific molecular targets and the detailed characterization of their effects on relevant signaling pathways such as the NF-κB pathway.
-
In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds in relevant animal models of disease.
By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound derivatives for the benefit of human health.
References
Genotoxic Potential of 3-Chloro-2-Nitrobenzoic Acid in Cell Cultures: An In-depth Technical Guide
Introduction
3-Chloro-2-nitrobenzoic acid is a chemical intermediate used in the synthesis of various organic compounds.[1] Its structural alerts, specifically the nitroaromatic moiety, raise concerns about its potential to induce genetic damage. Nitroaromatic compounds are a class of chemicals known for their potential mutagenic and carcinogenic properties, often mediated through metabolic activation to reactive intermediates that can interact with DNA.[2] This technical guide provides a framework for evaluating the genotoxic potential of this compound in in vitro cell culture systems, targeting researchers, scientists, and drug development professionals.
Data Presentation: Genotoxicity of Structurally Related Nitrobenzoic Acids
To infer the potential genotoxic profile of this compound, data from studies on other nitrobenzoic acid isomers are summarized below. A study by Weiss et al. (2006) investigated the genotoxicity of several nitro-explosive derivatives, including various nitrobenzoic acids, using a battery of in vitro assays.[2] The findings from this study are presented to provide a comparative context.
Table 1: Summary of Genotoxicity Data for Various Nitrobenzoic Acids
| Compound | Ames Test (Salmonella typhimurium TA98, -S9) Revertants/µmol | Chromosomal Aberration (V79 Cells) | Micronucleus Assay (HepG2 Cells) |
| 2,4-Dinitrobenzoic acid | ~50-400 | Marginally Positive | Positive (≥920 µM) |
| 2,4,6-Trinitrobenzoic acid | 8023 | Negative | Positive (≥1.9 µM) |
| 2-Amino-4,6-dinitrobenzoic acid | Direct acting mutagen | Negative | Not Tested |
| 4-Amino-2,6-dinitrobenzoic acid | ~50-400 | Negative | Positive (≥432 µM) |
Data sourced from Weiss et al., 2006.[2]
The data indicate that several nitrobenzoic acid derivatives are mutagenic in the Ames test and can induce chromosomal damage in mammalian cells, as evidenced by the positive results in the micronucleus assay.[2] The varying potencies suggest that the position and number of nitro groups, as well as the presence of other substituents, significantly influence the genotoxic activity.
Experimental Protocols
Detailed methodologies for the key in vitro genotoxicity assays are provided below. These protocols are standard and would be applicable for testing this compound.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[1][3]
1. Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., 2-nitrofluorene (B1194847) for TA98, sodium azide (B81097) for TA100)
-
Negative/solvent control
-
S9 fraction from Aroclor-1254 induced rat liver for metabolic activation
-
Top agar (B569324) (0.6% agar, 0.5% NaCl) containing a trace amount of L-histidine and D-biotin
-
Minimal glucose agar plates
2. Procedure:
-
Prepare a range of concentrations of the test compound.
-
In a test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or buffer (without S9).
-
Pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.[4]
In Vitro Micronucleus Assay
The in vitro micronucleus test detects genotoxic damage by identifying the formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[5]
1. Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)
-
Test compound (this compound)
-
Positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9)
-
Negative/solvent control
-
S9 fraction for metabolic activation
-
Cytochalasin B (to block cytokinesis)
-
Culture medium, serum, and antibiotics
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
2. Procedure:
-
Seed the cells in culture dishes and allow them to attach.
-
Expose the cells to a range of concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours).
-
After the exposure period, wash the cells and add fresh medium containing cytochalasin B.
-
Incubate for a period equivalent to 1.5-2 cell cycles.
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution and fix them.
-
Drop the cell suspension onto clean microscope slides and air dry.
-
Stain the slides.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[6]
Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[7]
1. Materials:
-
Mammalian cell line
-
Test compound (this compound)
-
Positive control (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Negative/solvent control
-
Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)
-
Microscope slides
2. Procedure:
-
Expose the cells to the test compound for a defined period.
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Cover with a coverslip and allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Neutralize and stain the slides.
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, or tail moment).[8]
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Caption: Workflow for the In Vitro Micronucleus Assay.
Caption: Workflow for the Alkaline Comet Assay.
Signaling Pathways
The genotoxicity of nitroaromatic compounds is often linked to their metabolic activation, leading to the formation of reactive intermediates that can damage DNA. A plausible signaling pathway for the genotoxicity of this compound is depicted below.
Caption: Plausible signaling pathway for the genotoxicity of this compound.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 7. An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-2-nitrobenzoic acid, a pivotal chemical intermediate in organic synthesis and drug development. The document details its discovery and historical context, chemical and physical properties, established synthesis and reaction protocols, and its significant applications. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are described in detail. Additionally, logical workflows for its synthesis are visualized using the DOT language.
Introduction
This compound, with the chemical formula C₇H₄ClNO₄, is an aromatic organic compound that serves as a versatile building block in the synthesis of a wide array of complex molecules.[1][2] Its structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on a benzene (B151609) ring, imparts unique reactivity that is highly valued in medicinal chemistry and materials science. The presence of both electron-withdrawing (nitro and chloro) and directing (carboxylic acid) groups makes it a strategic starting material for the synthesis of pharmaceuticals, particularly quinoline (B57606) derivatives, agrochemicals, and various heterocyclic compounds.[1][2] Research has also indicated its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2]
Discovery and History
The systematic study of electrophilic aromatic substitution on substituted benzene rings, notably the work of chemists like Holleman, provided a predictive framework for the regioselectivity of such reactions. The synthesis of compounds like this compound would have been a logical extension of these systematic investigations into the directing effects of multiple substituents on a benzene ring. Its utility as a synthetic intermediate would have been increasingly recognized with the growth of the pharmaceutical and dye industries, which heavily rely on such functionalized aromatic building blocks. The Beilstein Registry Number for this compound is 2109828, indicating its long-standing presence in the chemical literature.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the tables below.
General Properties
| Property | Value |
| Chemical Formula | C₇H₄ClNO₄ |
| Molecular Weight | 201.56 g/mol [1][3] |
| CAS Number | 4771-47-5[3] |
| Appearance | White to light yellow crystalline solid[1][2] |
| Melting Point | 237-239 °C (lit.)[3]; 233-242°C[2] |
Solubility
| Solvent | Solubility |
| Water | Less soluble[1][2] |
| Ethanol (B145695) | Soluble[1][2] |
| Acetone | Soluble[1][2] |
Spectral Data
| Technique | Key Data |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z): 201[3] |
| ¹H NMR | Spectrum available in chemical databases. |
| ¹³C NMR | Spectrum available in chemical databases. |
| Infrared (IR) Spectroscopy | Spectrum available in chemical databases. |
Experimental Protocols
Detailed experimental protocols for the synthesis and a key reaction of this compound are provided below.
Synthesis of this compound via Nitration of 3-Chlorobenzoic Acid
This method is one of the primary routes for the preparation of this compound.[2]
Materials:
-
3-Chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully add 3-chlorobenzoic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture dropwise to the solution of 3-chlorobenzoic acid in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Reduction of this compound to 2-Amino-3-chlorobenzoic Acid
This reduction is a crucial step in utilizing this compound as an intermediate for pharmaceuticals.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
In a round-bottom flask, create a suspension of this compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, filter the hot reaction mixture to remove the iron and iron salts.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by dissolving it in a dilute sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the product by adding hydrochloric acid.
-
Filter, wash with cold water, and dry the purified 2-amino-3-chlorobenzoic acid.
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical synthesis and drug discovery.
-
Pharmaceutical Synthesis: It is a key precursor for the synthesis of various bioactive molecules, most notably quinoline derivatives, which form the core structure of many therapeutic agents.[1]
-
Agrochemicals: It serves as a starting material for the development of new herbicides and other crop protection agents.[1]
-
Heterocyclic Chemistry: The reactive nature of the compound makes it an excellent substrate for the construction of a wide range of heterocyclic compounds, which are of great interest in medicinal chemistry due to their diverse biological activities.[1][2]
-
Materials Science: Its derivatives have been investigated for applications in the development of new materials with specific optical or electronic properties.
Visualizations
Synthesis Workflow of this compound
Caption: Synthesis workflow for this compound.
Signaling Pathways
No direct involvement of this compound in specific signaling pathways has been identified in the reviewed literature. Its primary role is that of a synthetic intermediate rather than a biologically active signaling molecule itself.
Conclusion
This compound is a chemical compound of significant industrial and academic importance. Its well-defined reactivity and versatile structure make it an indispensable tool for organic chemists and drug development professionals. While the specific details of its initial discovery are not prominently documented, its history is woven into the fabric of modern organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field. The continued exploration of the reactivity of this and related compounds will undoubtedly lead to the discovery of new and valuable molecules with a wide range of applications.
References
Initial Reactivity Studies of 3-Chloro-2-nitrobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitrobenzoic acid is a versatile bifunctional molecule holding significant interest for organic synthesis and drug discovery. Its chemical behavior is dictated by the electronic interplay of its three key functional groups: a carboxylic acid, a nitro group, and a chlorine atom, all attached to a benzene (B151609) ring. The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring towards nucleophilic substitution. This guide provides a comprehensive overview of initial reactivity studies on this compound, with a focus on key chemical transformations and detailed experimental protocols to aid researchers in their work.
Reduction of the Nitro Group
A primary and crucial reaction of this compound is the reduction of its nitro group to an amine, which yields 2-amino-3-chlorobenzoic acid. This product is a valuable intermediate in the synthesis of various pharmaceutical agents, including antimicrobial and anti-inflammatory drugs.[1] The presence of both a halogen and a carboxylic acid group on the aromatic ring necessitates the use of reducing agents with good chemoselectivity to prevent unwanted side reactions.[1]
Data Presentation: Reduction of this compound
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Catalytic Hydrogenation | PtO₂, H₂ (50 psi) | Tetrahydrofuran (B95107) / Ethyl Acetate (B1210297) | 12 hours | 28 | [1] |
| Sodium Dithionite (B78146) Reduction | Na₂S₂O₄, NH₄OH | Water | Not specified | 70 | [1] |
| Metal-Hydride Reduction | NaBH₄, NiCl₂·6H₂O | Methanol (B129727) | 2-3 hours | Not specified | [1] |
Experimental Protocols: Reduction of this compound
Protocol 1: Catalytic Hydrogenation
-
Reaction Overview: This method employs platinum oxide as a catalyst for the hydrogenation of the nitro group. It is an effective method but requires specialized equipment for handling hydrogen gas safely.
-
Materials: this compound, Platinum oxide (PtO₂), Anhydrous Tetrahydrofuran (THF), Ethyl acetate, Hexane (B92381), Hydrogen gas (H₂).
-
Equipment: Hydrogenation apparatus (e.g., Parr hydrogenator), Filtration apparatus (e.g., Büchner funnel with Celite), Rotary evaporator.
-
Procedure:
-
In a suitable reaction vessel for the hydrogenation apparatus, dissolve 5.61 g (27.8 mmol) of this compound in a mixture of 10 mL of tetrahydrofuran and 40 mL of ethyl acetate.[1]
-
To this solution, carefully add 339 mg of platinum oxide catalyst.[1]
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel first with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (a typical starting pressure is 50 psi, but refer to your specific apparatus guidelines) and stir the mixture vigorously at room temperature for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude crystalline solid.[1]
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure 2-amino-3-chlorobenzoic acid as pale yellow needles (1.34 g, 28% yield).[1]
-
Protocol 2: Reduction with Sodium Dithionite
-
Reaction Overview: This protocol provides a convenient alternative to catalytic hydrogenation, using sodium dithionite as the reducing agent in an aqueous ammonia (B1221849) solution.
-
Procedure:
-
Combine the organic extracts and wash them sequentially with water (2 x 100 mL) and brine (150 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Wash the crude solid with 50 mL of diethyl ether to furnish 9 g (70% yield) of 2-amino-3-chlorobenzoic acid as an off-white solid.[1]
-
Protocol 3: Metal-Hydride Reduction
-
Reaction Overview: This method utilizes sodium borohydride (B1222165) in combination with a nickel salt as an alternative to catalytic hydrogenation and strong acid conditions.
-
Procedure:
-
In a round-bottom flask, dissolve 2.01 g (10.0 mmol) of this compound in 100 mL of anhydrous methanol.[1]
-
To this solution, add 4.75 g (20.0 mmol) of nickel(II) chloride hexahydrate. The solution will turn green.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride to the cooled, stirred solution. A vigorous reaction with gas evolution will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC/LC-MS indicates completion.
-
Visualization of Experimental Workflow
Esterification of the Carboxylic Acid
The carboxylic acid group of this compound can be readily converted to its corresponding esters through Fischer esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Data Presentation: Esterification of Nitrobenzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |
| 3-Nitrobenzoic Acid | Methanol | H₂SO₄ | 1 hour | Not specified | [2] |
| p-Nitrobenzoic Acid | Ethanol | p-toluenesulfonic acid | 4 hours | High (unspecified) | [3] |
Experimental Protocol: Fischer Esterification (Adapted for this compound)
Protocol 4: Preparation of Methyl 3-chloro-2-nitrobenzoate
-
Reaction Overview: This protocol is adapted from the Fischer esterification of 3-nitrobenzoic acid.[2] It is crucial that the starting carboxylic acid is completely dry, as water can reverse the equilibrium and reduce the product yield.
-
Materials: this compound, Anhydrous methanol, Concentrated sulfuric acid (H₂SO₄).
-
Equipment: Round-bottom flask, Reflux condenser, Heating mantle, Beaker, Ice, Suction filtration apparatus.
-
Procedure:
-
For each gram of this compound, measure 8 mL of anhydrous methanol. For every 20 mL of methanol, prepare 1 mL of concentrated H₂SO₄.[2]
-
In a round-bottom flask of appropriate size (the flask should be about half-full), combine the this compound, anhydrous methanol, and a couple of boiling chips.
-
Carefully add the concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour.
-
After cooling, pour the reaction mixture into a beaker containing ice (approximately 5 times the volume of methanol used) and stir.
-
Isolate the product by suction filtration and wash with cold water.
-
The crude product can be recrystallized from methanol to obtain pure methyl 3-chloro-2-nitrobenzoate.
-
Visualization of Reaction Pathway
Amide Formation and Further Reactions
The carboxylic acid functionality of this compound can also be converted to amides. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.
Experimental Protocol: Amide Formation (Adapted for this compound)
Protocol 5: Synthesis of 3-Chloro-2-nitrobenzamide (B1611251)
-
Reaction Overview: This two-step protocol is based on the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide from 3-nitrobenzoic acid and can be adapted for this compound.[4]
-
Part 1: Formation of 3-Chloro-2-nitrobenzoyl Chloride
-
In a fume hood, add 10.0 g (49.6 mmol) of this compound to a 250 mL round-bottom flask with a magnetic stir bar.
-
Add 25 mL of toluene (B28343) to the flask.
-
Carefully add 2 equivalents of thionyl chloride.
-
Fit the flask with a reflux condenser and a drying tube.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude 3-chloro-2-nitrobenzoyl chloride can be used directly in the next step.
-
-
Part 2: Formation of 3-Chloro-2-nitrobenzamide
-
Cool the flask containing the crude 3-chloro-2-nitrobenzoyl chloride in an ice bath.
-
Slowly and carefully add an excess of concentrated ammonium (B1175870) hydroxide (B78521) to the flask with vigorous stirring.
-
A precipitate of 3-chloro-2-nitrobenzamide will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a desiccator or a vacuum oven.
-
Visualization of Amide Synthesis Workflow
Nucleophilic Aromatic Substitution
The presence of a strong electron-withdrawing nitro group ortho to the chlorine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA r). In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the reaction.[6]
While specific examples of nucleophilic aromatic substitution on this compound with quantitative yields were not found in the initial searches, the principles of SNA r suggest that this compound should react with various nucleophiles under appropriate conditions.
Visualization of the General SNAr Mechanism
Note: The placeholder images in the DOT script above would ideally be replaced with actual chemical structure diagrams for a complete visualization.
Conclusion
This compound exhibits a rich and varied reactivity, making it a valuable starting material for the synthesis of a wide range of more complex molecules. The principal reactions involve the reduction of the nitro group, esterification and amidation of the carboxylic acid, and nucleophilic substitution of the chlorine atom. This guide has provided an overview of these key transformations, including quantitative data where available and detailed experimental protocols. It is intended to serve as a foundational resource for researchers working with this versatile compound, enabling further exploration of its synthetic potential in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
An In-Depth Technical Guide on the Interaction of 3-Chloro-2-nitrobenzoic Acid with DNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-2-nitrobenzoic acid is a synthetic organic compound with a range of applications in chemical synthesis. While its direct interactions with DNA have not been extensively documented in publicly available literature, its structural features—a planar aromatic ring, a nitro group, and a carboxylic acid moiety—suggest a potential for significant biological activity, including genotoxicity and cytotoxicity.[1] This technical guide provides a comprehensive overview of the potential mechanisms of interaction between this compound and DNA, detailed experimental protocols for investigating these interactions, and computational approaches for predictive analysis. The methodologies and potential outcomes are based on established techniques for studying DNA-ligand interactions and the known behavior of structurally related nitroaromatic compounds.
Physicochemical Properties of this compound
Understanding the chemical nature of this compound is fundamental to postulating its interactions with biological macromolecules like DNA.
| Property | Value | Reference |
| Chemical Formula | C₇H₄ClNO₄ | [2] |
| Molecular Weight | 201.56 g/mol | [2] |
| Appearance | Yellowish crystalline solid | [3] |
| Melting Point | 237-239 °C | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [3][5] |
| Structure | A benzoic acid molecule substituted with a chlorine atom at the 3-position and a nitro group at the 2-position. | [2] |
The planar aromatic structure is a key feature that may facilitate intercalation into the DNA double helix, while the electron-withdrawing nitro group can be metabolically activated to reactive species capable of forming covalent adducts with DNA.
Potential Mechanisms of Interaction with DNA
The interaction of small molecules with DNA can be broadly categorized into non-covalent and covalent binding. Both modes are plausible for this compound.
Non-Covalent Interactions: Intercalation and Groove Binding
Non-covalent interactions are typically reversible and involve electrostatic forces, van der Waals interactions, and hydrogen bonding.
-
Intercalation: The planar aromatic ring of this compound could insert between the base pairs of the DNA double helix. This mode of binding is observed in copper(II) complexes of the related compound, 4-chloro-3-nitrobenzoic acid, which have been shown to bind DNA intercalatively.[6][7] Such an interaction would be expected to cause local structural distortions in the DNA, which can be detected by spectroscopic methods.
-
Groove Binding: The molecule could also fit into the minor or major grooves of the DNA helix. The substituents (chlorine, nitro, and carboxylic acid groups) would play a crucial role in the specificity and affinity of this binding through the formation of hydrogen bonds and other interactions with the edges of the base pairs.
Covalent Interactions: DNA Adduct Formation
Nitroaromatic compounds are known for their potential to be metabolically reduced to reactive electrophilic species that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. This is a primary mechanism of genotoxicity for many such compounds. The metabolic activation of the nitro group to a nitroso, hydroxylamino, or nitrenium ion could lead to the formation of stable adducts with guanine (B1146940) or adenine (B156593) residues. The presence of such adducts can disrupt DNA replication and transcription, leading to mutations.
Experimental Protocols for Investigating DNA Interaction
A multi-faceted experimental approach is necessary to fully characterize the interaction of this compound with DNA.
Spectroscopic Analysis of Binding
Spectroscopic techniques are invaluable for detecting and characterizing the non-covalent binding of small molecules to DNA in solution.
-
Principle: The binding of a ligand to DNA can cause changes in the absorption spectrum of the ligand (hypochromism, hyperchromism, and bathochromic or hypsochromic shifts).
-
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).
-
Prepare a series of solutions with a fixed concentration of the compound and increasing concentrations of DNA.
-
Incubate the solutions to allow binding to reach equilibrium.
-
Record the UV-Vis absorption spectra for each solution.
-
Analyze the spectral changes to determine the binding mode and calculate the binding constant (K_b).
-
-
Principle: This method can be used in a competitive binding format. A fluorescent probe with a known DNA binding mode, such as ethidium (B1194527) bromide (an intercalator), is displaced by the test compound, leading to a decrease in fluorescence.[8][9][10][11]
-
Protocol:
-
Prepare a solution of DNA pre-incubated with a fluorescent probe (e.g., ethidium bromide).
-
Record the initial fluorescence emission spectrum.
-
Titrate this solution with increasing concentrations of this compound.
-
Record the fluorescence spectrum after each addition.
-
A quenching of the fluorescence signal indicates displacement of the probe, suggesting a competitive binding interaction. The data can be used to calculate the binding affinity of the test compound.
-
-
Principle: CD spectroscopy is highly sensitive to the secondary structure of DNA. Ligand binding that alters the DNA conformation (e.g., intercalation causing unwinding of the helix) will result in changes to the CD spectrum of the DNA.[1][7][12][13][14]
-
Protocol:
-
Record the CD spectrum of a DNA solution in the absence of the ligand.
-
Titrate the DNA solution with increasing concentrations of this compound.
-
Record the CD spectrum after each addition.
-
Changes in the characteristic B-form DNA spectrum (positive band around 275 nm and negative band around 245 nm) can indicate the nature of the interaction.
-
-
Principle: ATR-FTIR can detect changes in the vibrational modes of the DNA phosphate (B84403) backbone and the bases upon ligand interaction.[15][16][17]
-
Protocol:
-
A solution of DNA is deposited onto the ATR crystal and dried to form a hydrated film.
-
The FTIR spectrum of the DNA film is recorded.
-
A solution of this compound is then added to the DNA film.
-
Spectra are recorded over time to monitor changes in the DNA bands, particularly those associated with the phosphodiester backbone (~1225 cm⁻¹) and base pairing (~1711 cm⁻¹).[15]
-
Thermodynamic Characterization
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.[18][19][20][21][22]
-
Protocol:
-
A solution of DNA is placed in the sample cell of the calorimeter.
-
A concentrated solution of this compound is placed in the injection syringe.
-
The ligand is titrated into the DNA solution in small aliquots.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a binding model to determine the binding affinity (K_a), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[22]
-
Identification of Binding Sites
-
Principle: This technique identifies the specific DNA sequence where a ligand binds. The bound ligand protects the DNA from cleavage by a nuclease (like DNase I) or a chemical agent.[23][24][25][26][27]
-
Protocol:
-
A DNA fragment of known sequence is labeled at one end (e.g., with a radioactive or fluorescent tag).
-
The labeled DNA is incubated with varying concentrations of this compound.
-
The mixtures are lightly digested with DNase I, such that on average each DNA strand is cut only once.
-
The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
The binding site of the compound will appear as a "footprint," a gap in the ladder of DNA fragments where the nuclease was unable to cut.
-
Genotoxicity and Mutagenicity Assessment
-
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet" shape.[5][6][28][29]
-
Protocol:
-
Expose cells (e.g., human cell lines) to various concentrations of this compound.
-
Embed the cells in agarose (B213101) on a microscope slide and lyse them to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions to unwind and separate the DNA strands.
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
-
Principle: The Ames test uses mutant strains of Salmonella typhimurium that cannot synthesize histidine (his-) to assess the mutagenic potential of a chemical. A mutagen will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[3][4][30][31][32]
-
Protocol:
-
Several strains of his- S. typhimurium are incubated with various concentrations of this compound, both with and without a mammalian liver extract (S9 fraction) to account for metabolic activation.
-
The bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates that the substance is mutagenic.
-
-
Principle: This is a highly sensitive method for detecting covalent DNA adducts.[2][33][34][35][36]
-
Protocol:
-
DNA is isolated from cells or tissues exposed to this compound.
-
The DNA is enzymatically digested to individual nucleotides.
-
The adducted nucleotides are enriched and then radioactively labeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
The labeled adducts are separated by chromatography (e.g., thin-layer chromatography or HPLC).
-
The presence and quantity of adducts are determined by detecting the radioactivity.
-
Computational Modeling of DNA Interactions
In silico methods can provide valuable insights into the potential binding modes and energetics of the interaction between this compound and DNA.
Molecular Docking
-
Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, in this case, a DNA molecule.[37][38][39][40][41]
-
Methodology:
-
Obtain 3D structures of various DNA sequences (e.g., from the Protein Data Bank).
-
Generate a 3D model of this compound.
-
Use docking software (e.g., AutoDock, Glide) to predict the binding poses and estimate the binding affinity. This can help to distinguish between intercalation and groove binding preferences.
-
Quantum Mechanical (QM) Analysis
-
Principle: QM methods can be used to calculate the electronic properties and interaction energies of the DNA-ligand complex with high accuracy, providing a deeper understanding of the forces driving the interaction.[42][43][44][45]
-
Methodology:
-
The geometry of the binding pose predicted by molecular docking can be optimized using QM calculations.
-
The interaction energy can be decomposed into components such as electrostatic, van der Waals, and charge transfer to identify the key stabilizing interactions.
-
Data Presentation: Hypothetical Quantitative Data Summary
The following tables summarize the types of quantitative data that could be obtained from the experimental protocols described above.
Table 1: Hypothetical Binding Parameters from Spectroscopic and Calorimetric Analyses
| Method | Parameter | Hypothetical Value | Interpretation |
| UV-Vis Spectroscopy | Binding Constant (K_b) | 1.5 x 10⁴ M⁻¹ | Moderate binding affinity. |
| Fluorescence Quenching | Stern-Volmer Constant (K_sv) | 2.0 x 10⁴ M⁻¹ | Efficient quenching, suggesting strong interaction. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_a) | 1.8 x 10⁴ M⁻¹ | Consistent with spectroscopic data. |
| Enthalpy (ΔH) | -25 kJ/mol | Enthalpically driven reaction. | |
| Entropy (ΔS) | +5 J/mol·K | Small, positive entropy change. | |
| Stoichiometry (n) | 0.2 (ligand/base pair) | Approximately 1 ligand molecule per 5 base pairs. |
Table 2: Hypothetical Genotoxicity Data
| Assay | Endpoint | Hypothetical Result | Interpretation |
| Comet Assay | % Tail DNA | Dose-dependent increase from 5% to 40% | Induces DNA strand breaks. |
| Ames Test (with S9) | Revertants/Plate | 3-fold increase over control | Mutagenic upon metabolic activation. |
| ³²P-Postlabelling | Adducts/10⁸ nucleotides | 5.2 | Forms covalent DNA adducts. |
Visualizations: Workflows and Pathways
Experimental Workflow for Binding Analysis
Caption: Workflow for characterizing non-covalent DNA binding.
Experimental Workflow for Genotoxicity Assessment
Caption: Workflow for assessing the genotoxicity of a compound.
Hypothetical DNA Damage Response Pathway
Caption: Potential DNA damage response pathway activated by the compound.
Conclusion
While direct experimental evidence for the interaction of this compound with DNA is currently lacking, its chemical structure strongly suggests a potential for such interactions. This guide provides a robust framework for researchers to investigate these potential interactions through a combination of spectroscopic, calorimetric, genotoxicity, and computational methods. The detailed protocols and hypothetical data presented herein serve as a comprehensive resource for designing and interpreting experiments aimed at elucidating the biological activity of this compound and its derivatives. Such studies are crucial for assessing its safety profile and exploring its potential in therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of the drug-DNA binding modes using fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Circular dichroism and conformational polymorphism of DNA | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. The Application of ATR-FTIR Spectroscopy and the Reversible DNA Conformation as a Sensor to Test the Effectiveness of Platinum(II) Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 22. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mybiosource.com [mybiosource.com]
- 25. researchgate.net [researchgate.net]
- 26. med.upenn.edu [med.upenn.edu]
- 27. DNA footprinting - Wikipedia [en.wikipedia.org]
- 28. 21stcenturypathology.com [21stcenturypathology.com]
- 29. researchgate.net [researchgate.net]
- 30. microbiologyinfo.com [microbiologyinfo.com]
- 31. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 32. criver.com [criver.com]
- 33. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 35. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. academic.oup.com [academic.oup.com]
- 40. Molecular Modeling Applied to Nucleic Acid-Based Molecule Development - PMC [pmc.ncbi.nlm.nih.gov]
- 41. mdpi.com [mdpi.com]
- 42. Quantum Mechanical Studies of DNA and LNA - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Quantum mechanical effect in protein-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. pubs.acs.org [pubs.acs.org]
- 45. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Detailed Protocol for the Nitration of 3-Chlorobenzoic Acid
Abstract
This application note provides a comprehensive experimental protocol for the nitration of 3-chlorobenzoic acid. The primary product of this electrophilic aromatic substitution is 3-chloro-5-nitrobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document offers a detailed, step-by-step methodology, a summary of quantitative data, and a visual workflow to ensure reproducibility for researchers, scientists, and professionals in drug development.
Introduction
The nitration of substituted benzoic acids is a fundamental reaction in organic synthesis. 3-Chlorobenzoic acid possesses two deactivating groups on the aromatic ring: a chloro group (an ortho-, para-director) and a carboxylic acid group (a meta-director). The regioselectivity of the nitration is therefore directed to the position meta to the carboxylic acid group and ortho/para to the chloro group. This leads to the primary formation of 3-chloro-5-nitrobenzoic acid, with other isomers such as 3-chloro-2-nitrobenzoic acid and 3-chloro-6-nitrobenzoic acid being minor products. The resulting nitro-substituted chlorobenzoic acids are crucial building blocks in medicinal chemistry and material science.[1][2]
Experimental Protocol
This protocol is adapted from established procedures for the nitration of chlorobenzoic acid derivatives.[3]
2.1 Materials and Reagents
-
3-Chlorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders, filtration apparatus)
-
Magnetic stirrer and stir bar
-
Ice bath
2.2 Procedure
-
Preparation of the Nitrating Mixture: In a 50 mL Erlenmeyer flask, cool 12 mL of concentrated sulfuric acid in an ice bath. While stirring, slowly add 1.6 mL of concentrated nitric acid to the cooled sulfuric acid. Maintain the temperature below 10 °C during the addition. Keep the nitrating mixture in the ice bath for 5 minutes with continued stirring.[3]
-
Reaction Setup: In a separate 100 mL beaker equipped with a magnetic stir bar, place 3 g of 3-chlorobenzoic acid.[3]
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the 3-chlorobenzoic acid in batches over a period of 5 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Continue stirring for 1 hour.[3]
-
Product Isolation: Prepare a beaker with approximately 100 g of crushed ice and 100 mL of cold water. Slowly and carefully pour the reaction mixture into the ice-water slurry while stirring vigorously. A solid precipitate will form.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid product thoroughly with several portions of cold water to remove any residual acid.[3]
-
Drying: Allow the product to air-dry on the filter apparatus for a period before transferring it to a desiccator for complete drying. The expected product is a white solid.[3]
Data Presentation
The following table summarizes the quantitative data for the nitration of 3-chlorobenzoic acid.
| Parameter | Value |
| Reactants | |
| 3-Chlorobenzoic Acid | 3 g |
| Concentrated Nitric Acid | 1.6 mL |
| Concentrated Sulfuric Acid | 12 mL |
| Reaction Conditions | |
| Initial Temperature | 0 °C |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Product | |
| Product Name | 3-Chloro-5-nitrobenzoic acid |
| Theoretical Yield | ~3.88 g |
| Reported Actual Yield | 2.65 g[3] |
| Reported Percent Yield | ~68.3% |
| Appearance | White Solid[3] |
Workflow Visualization
The following diagram illustrates the experimental workflow for the nitration of 3-chlorobenzoic acid.
Safety Precautions
-
Handle concentrated nitric acid and sulfuric acid with extreme care in a well-ventilated fume hood. These acids are highly corrosive and can cause severe burns.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of nitric acid to sulfuric acid is an exothermic process. Maintain cooling in an ice bath to control the temperature.
-
Adding the reaction mixture to water is also highly exothermic. Perform this step slowly and with vigorous stirring to prevent splashing.
Conclusion
This application note details a reliable and reproducible method for the nitration of 3-chlorobenzoic acid. The procedure yields 3-chloro-5-nitrobenzoic acid, a key intermediate for further synthetic applications. By following this protocol, researchers can effectively synthesize this compound for various research and development purposes.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 3-chloro-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 3-chloro-2-nitrobenzoic acid to form 2-amino-3-chlorobenzoic acid is a critical transformation in the synthesis of numerous pharmaceutical compounds and fine chemicals. The resulting product, 2-amino-3-chlorobenzoic acid, serves as a versatile building block for various biologically active molecules, including anti-inflammatory and antimicrobial agents. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency and selectivity. This document provides detailed protocols for the catalytic hydrogenation of this compound, a comparative summary of different catalytic systems, and visual representations of the experimental workflow and reaction pathway. A key challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, a side reaction that removes the chlorine substituent. The choice of catalyst and reaction conditions is therefore crucial to ensure the selective reduction of the nitro group while preserving the chloro substituent.
Data Presentation: Comparative Analysis of Catalytic Systems
The selection of the catalyst and reaction conditions significantly influences the yield and selectivity of the hydrogenation of this compound. Below is a summary of quantitative data from cited experimental protocols.
| Catalyst | Substrate | Solvent | Temperature | Pressure | Reaction Time | Yield (%) | Reference |
| Platinum Oxide (PtO₂) | This compound | Tetrahydrofuran (B95107) / Ethyl Acetate | Room Temperature | 50 psi | 12 hours | 28 | [1] |
| 10% Palladium on Carbon (Pd/C) | 2-nitro-3-methylbenzoic acid* | Ethanol (B145695) | 60 °C | Atmospheric | 2 hours | 98.5 | [2] |
*Note: The data for 10% Pd/C is for a structurally similar substrate, 2-nitro-3-methylbenzoic acid, and serves as a representative protocol demonstrating high efficiency.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Platinum Oxide (PtO₂)
This protocol details the reduction of this compound using platinum oxide as the catalyst.
Materials:
-
This compound
-
Platinum Oxide (PtO₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, anhydrous
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5.61 g (27.8 mmol) of this compound in a mixture of 10 mL of tetrahydrofuran and 40 mL of ethyl acetate.
-
Carefully add 339 mg of platinum oxide catalyst to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 2-amino-3-chlorobenzoic acid.
Protocol 2: Catalytic Hydrogenation using 10% Palladium on Carbon (Pd/C)
This protocol is adapted from a high-yield procedure for a structurally similar substrate and can be optimized for this compound.[2] Palladium on carbon is a widely used catalyst for the reduction of nitro groups.[3][4][5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Reaction flask (e.g., two-neck round-bottom flask)
-
Hydrogen balloon
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a two-neck round-bottom flask, add this compound (e.g., 1.0 g, 4.96 mmol) and ethanol (e.g., 20 mL).
-
Stir the mixture to dissolve the starting material.
-
Carefully add 10% Pd/C (e.g., 5-10 mol%) to the solution under a nitrogen atmosphere.
-
Seal the flask and equip one neck with a hydrogen balloon and the other with a vacuum/nitrogen inlet.
-
Evacuate the flask and backfill with nitrogen three times.
-
Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three times to ensure a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC.
-
Upon completion, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely and handle it under an inert atmosphere.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-amino-3-chlorobenzoic acid by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Reaction pathway of nitro group reduction.
References
- 1. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 3-Chloro-2-nitrobenzoic Acid with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitrobenzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring both an electron-withdrawing nitro group and a chloro substituent, offers unique reactivity for the synthesis of complex molecules.[1] The esterification of the carboxylic acid moiety is a crucial primary step for converting it into various useful intermediates. These resulting esters serve as key precursors for the synthesis of a range of bioactive compounds, including anti-inflammatory agents and kinase inhibitors.[2][3][4][5]
This document provides detailed application notes and experimental protocols for the esterification of this compound with a selection of alcohols using three common and effective methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Applications in Drug Development
Esters of this compound are important intermediates in the synthesis of pharmacologically active molecules. The subsequent reduction of the nitro group to an amine, followed by further synthetic modifications, opens pathways to a variety of heterocyclic scaffolds.
-
Kinase Inhibitors: The 7-anilino-6-nitroquinoline core, a key pharmacophore in many kinase inhibitors, can be synthesized from precursors derived from this compound esters.[4] These inhibitors are crucial in oncology for targeting signaling pathways like those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]
-
Nifedipine (B1678770) Analogues: Esters of nitrobenzoic acids are fundamental to the Hantzsch synthesis of dihydropyridines, a class of compounds that includes the calcium channel blocker nifedipine.[6] Analogues of nifedipine, synthesized using substituted nitrobenzaldehydes derived from the corresponding esters, have been investigated for their cardiovascular effects.[7][8][9][10]
-
Anti-inflammatory and Analgesic Agents: Derivatives of chloro- and nitro-substituted benzoic acids have shown potential as anti-inflammatory and analgesic agents.[1] The ester functional group can serve as a handle for further elaboration into more complex molecules with these biological activities.
Data Presentation: Summary of Esterification Reactions
The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with various alcohols. The data is compiled from protocols for structurally similar substituted benzoic acids and serves as a guideline for reaction optimization.
| Ester Product | Alcohol | Esterification Method | Catalyst/Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Approx. Yield (%) |
| Methyl 3-chloro-2-nitrobenzoate | Methanol | Fischer | H₂SO₄ (catalytic) | Methanol (excess) | 4-6 | Reflux (65) | 85-95 |
| Ethyl 3-chloro-2-nitrobenzoate | Ethanol (B145695) | Fischer | H₂SO₄ (catalytic) | Ethanol (excess) | 4-6 | Reflux (78) | 85-95 |
| Isopropyl 3-chloro-2-nitrobenzoate | Isopropanol | Steglich | DCC (1.1 eq.), DMAP (0.1 eq.) | Dichloromethane (B109758) | 12 | Room Temp. | 70-80 |
| n-Butyl 3-chloro-2-nitrobenzoate | n-Butanol | Fischer | H₂SO₄ (catalytic) | n-Butanol (excess) | 6-8 | Reflux (118) | 80-90 |
| Benzyl 3-chloro-2-nitrobenzoate | Benzyl Alcohol | Steglich | DCC (1.1 eq.), DMAP (0.1 eq.) | Dichloromethane | 12 | Room Temp. | 80-90 |
| Phenyl 3-chloro-2-nitrobenzoate | Phenol (B47542) | Mitsunobu | PPh₃ (1.5 eq.), DIAD (1.5 eq.) | THF | 6-8 | Room Temp. | 60-70 |
Experimental Protocols
Fischer Esterification (for Methyl and Ethyl Esters)
This acid-catalyzed method is a cost-effective and straightforward approach for the esterification with simple, unhindered primary alcohols which can be used in excess as the solvent.[11][12]
Materials and Equipment:
-
This compound
-
Anhydrous Methanol or Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., 10-20 equivalents or as the solvent).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirred solution. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixtures) or by column chromatography on silica (B1680970) gel.
Steglich Esterification (for Isopropyl and Benzyl Esters)
The Steglich esterification is a mild method suitable for a wider range of alcohols, including more sterically hindered ones, and for substrates that are sensitive to acidic conditions.[13][14][15] It utilizes a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[13][15]
Materials and Equipment:
-
This compound
-
Alcohol (e.g., Isopropanol, Benzyl Alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and ice bath
-
Standard laboratory glassware for filtration and extraction
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane.
-
DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq.) in anhydrous dichloromethane dropwise with stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl (to remove excess DMAP), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Mitsunobu Reaction (for Phenyl Esters)
The Mitsunobu reaction is a versatile method for the esterification of acidic components with primary or secondary alcohols under mild, neutral conditions.[1][16] It proceeds with inversion of configuration at the alcohol's stereocenter, if applicable.[16]
Materials and Equipment:
-
This compound
-
Phenol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and ice bath
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq.), phenol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purification: The crude product, which will contain triphenylphosphine oxide as a byproduct, should be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for the esterification of this compound.
Caption: Synthesis of kinase inhibitors from this compound esters.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nifedipine synthesis - chemicalbook [chemicalbook.com]
- 7. An asymmetric synthesis of chiral nifedipine analogues - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent. | Scilit [scilit.com]
- 9. Frontiers | Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers [frontiersin.org]
- 10. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. athabascau.ca [athabascau.ca]
- 12. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols for the Preparation of Amides from 3-Chloro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide derivatives of 3-chloro-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The presence of the ortho-nitro and meta-chloro substituents presents unique challenges and opportunities in amide synthesis, influencing reactivity and requiring careful selection of coupling methods. This document outlines two primary, reliable methods for the preparation of amides from this substrate: activation via acyl chloride formation using thionyl chloride, and direct amide coupling using carbodiimide (B86325) reagents.
General Considerations
The electron-withdrawing nature of the nitro and chloro groups increases the acidity of the carboxylic acid and the electrophilicity of the corresponding acyl chloride, facilitating the reaction with amines. However, the steric hindrance from the ortho-nitro group may necessitate harsher reaction conditions or the use of more potent coupling reagents compared to unhindered benzoic acids.
Method 1: Amide Synthesis via Acyl Chloride Formation with Thionyl Chloride
This two-step, one-pot method is a classic and cost-effective approach for the synthesis of amides from carboxylic acids.[1][2] The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂). The subsequent addition of an amine leads to the formation of the desired amide.[3][4] This method is particularly well-suited for a wide range of amines, including those that are less nucleophilic.
Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (B28343) or Dichloromethane (DCM)
-
Primary or secondary amine
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq.) in anhydrous toluene or DCM (5-10 mL per mmol of acid) in a round-bottom flask, add thionyl chloride (1.5-2.0 eq.) dropwise at 0 °C.
-
A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-chloro-2-nitrobenzoyl chloride can be used directly in the next step.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM or toluene.
-
In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
-
Tabulated Data
| Amine Substrate | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Aniline | 3 | 85 | >95 | [3][4] |
| 4-Methylaniline | 3 | 88 | >95 | [3][4] |
| Benzylamine | 2.5 | 92 | >98 | [3][4] |
| Diethylamine | 4 | 78 | >95 | [1][2] |
Note: The data presented are representative and may vary based on the specific amine and reaction scale.
Workflow Diagram
References
Application Notes: 3-Chloro-2-nitrobenzoic Acid as a Versatile Intermediate for the Synthesis of Bioactive Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 3-chloro-2-nitrobenzoic acid as a key starting material for the synthesis of substituted quinoline (B57606) derivatives, specifically focusing on the preparation of 8-chloroquinolin-2(1H)-one. Quinoline and its analogues are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The strategic incorporation of a chlorine atom at the 8-position, facilitated by the use of this compound, can significantly influence the biological properties of the resulting quinolinone.
Introduction
Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic drugs and natural products. Their derivatives are known to possess diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1] The quinolin-2(1H)-one (or carbostyril) scaffold, in particular, is a privileged structure in drug discovery.
This compound serves as an efficient precursor for the synthesis of 8-chloro-substituted quinolinones through a reductive cyclization strategy. The presence of the nitro and carboxylic acid functionalities ortho to each other allows for a domino reaction sequence involving the reduction of the nitro group to an amine, followed by an intramolecular cyclization to form the lactam ring of the quinolinone system.
Application: Synthesis of 8-chloroquinolin-2(1H)-one
The primary application highlighted here is the synthesis of 8-chloroquinolin-2(1H)-one. This compound has demonstrated significant antimicrobial activity against various bacterial strains and is being investigated for its potential anticancer properties.[2] The chlorine atom at the 8-position is believed to enhance its biological efficacy by increasing lipophilicity and influencing electronic interactions with biological targets.[2]
General Reaction Scheme:
The synthesis proceeds via a one-pot reductive cyclization of a derivative of this compound. This process typically involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular condensation with the adjacent ester or carboxylic acid group to form the quinolinone ring.
Caption: Synthetic workflow for 8-chloroquinolin-2(1H)-one.
Experimental Protocols
A plausible synthetic route to 8-chloroquinolin-2(1H)-one from this compound involves an initial esterification followed by a reductive cyclization.
Protocol 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its methyl ester to facilitate the subsequent cyclization.
Materials:
-
This compound
-
Methanol (B129727) (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acid) in a round-bottom flask, slowly add thionyl chloride (1.2 eq) at 0 °C. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 3-chloro-2-nitrobenzoate (B13357121).
Protocol 2: Reductive Cyclization to 8-chloroquinolin-2(1H)-one
This protocol details the one-pot reduction of the nitro group and subsequent intramolecular cyclization to form the quinolinone ring.
Materials:
-
Methyl 3-chloro-2-nitrobenzoate
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol (B145695) (EtOH)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend methyl 3-chloro-2-nitrobenzoate (1.0 eq) and iron powder (4.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add glacial acetic acid (catalytic amount to 1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude 8-chloroquinolin-2(1H)-one by recrystallization (e.g., from ethanol) or column chromatography.
Data Presentation
| Parameter | Methyl 3-chloro-2-nitrobenzoate | 8-chloroquinolin-2(1H)-one |
| Molecular Formula | C₈H₆ClNO₄ | C₉H₆ClNO |
| Molecular Weight | 215.59 g/mol | 179.60 g/mol |
| Typical Yield | >90% | 70-85% |
| Appearance | White to pale yellow solid | Off-white to pale yellow solid |
| Melting Point | Literature dependent | 227 °C (approx.) |
Biological Activity and Signaling Pathways
8-chloroquinolin-2(1H)-one has been reported to exhibit significant biological activities. Its primary mode of action is thought to involve the disruption of essential cellular processes in pathogens and cancer cells.[2]
Antimicrobial Activity: The compound shows broad-spectrum antibacterial activity. While the exact mechanism is not fully elucidated, it is hypothesized to interfere with bacterial DNA replication or cell wall synthesis, common targets for quinolone-based antibiotics.
Anticancer Potential: Preliminary studies suggest that 8-chloroquinolin-2(1H)-one may possess anticancer properties.[2] Potential mechanisms could include the inhibition of topoisomerase enzymes, which are crucial for DNA replication in rapidly dividing cancer cells, or the induction of apoptosis through various signaling pathways.
Caption: Potential mechanisms of action for 8-chloroquinolin-2(1H)-one.
Conclusion
This compound is a valuable and readily accessible intermediate for the synthesis of biologically active 8-chloro-substituted quinolinone derivatives. The described reductive cyclization pathway offers an efficient route to these important heterocyclic compounds, which hold significant promise for the development of new therapeutic agents. The provided protocols serve as a foundation for researchers to explore the synthesis and biological evaluation of this and other related quinoline derivatives. Further investigation into the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation quinolinone-based drugs.
References
Application of 3-chloro-2-nitrobenzoic Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitrobenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial starting material and intermediate in the synthesis of a wide range of pharmaceutical compounds. Its unique substitution pattern, featuring a carboxylic acid group, a nitro group, and a chlorine atom, provides multiple reactive sites for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a particular focus on its role in the development of antimicrobial and antiallergic agents.
The primary application of this compound in pharmaceutical synthesis is its reduction to 2-amino-3-chlorobenzoic acid. This transformation is a pivotal step, as the resulting anthranilic acid derivative is a key building block for the synthesis of quinolines and quinazolinones, classes of compounds with significant therapeutic interest.
Key Applications in Pharmaceutical Synthesis
The principal synthetic utility of this compound lies in its conversion to 2-amino-3-chlorobenzoic acid, which is subsequently used to build more complex pharmaceutical molecules.
Intermediate for Antimicrobial and Anti-inflammatory Agents
2-Amino-3-chlorobenzoic acid, derived from this compound, is a precursor for the synthesis of various bioactive heterocyclic compounds. These heterocycles are explored in drug discovery for their potential as antimicrobial and anti-inflammatory agents.[1]
Precursor for Antiallergic Agents
A significant application of 2-amino-3-chlorobenzoic acid is in the synthesis of quinazoline (B50416) derivatives with antiallergic properties. Notably, it is a precursor for the synthesis of 4-chloro-11-oxo-11H-pyrido-[2,1-b]quinazoline-8-carboxylic acid, a compound that has been investigated as an orally active antiallergy agent.
Detailed Experimental Protocols
Protocol 1: Reduction of this compound to 2-amino-3-chlorobenzoic acid
This protocol details the chemical reduction of the nitro group of this compound to an amino group, yielding 2-amino-3-chlorobenzoic acid. This is a critical first step in many synthetic pathways.
Reaction Scheme:
Caption: Reduction of this compound.
Method A: Catalytic Hydrogenation
-
Materials:
-
This compound
-
Platinum oxide (PtO₂)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrogen gas
-
Hydrogenation apparatus
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in a mixture of THF and ethyl acetate.
-
Carefully add a catalytic amount of platinum oxide to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel first with nitrogen gas and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-chlorobenzoic acid.
-
The product can be further purified by recrystallization.
-
Method B: Reduction with Sodium Dithionite (B78146)
-
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
30% aqueous ammonia (B1221849)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
In a round-bottom flask, prepare a suspension of this compound in water.
-
To the stirred suspension, add 30% aqueous ammonia followed by a solution of sodium dithionite in water at room temperature.
-
Continue stirring the reaction mixture for approximately 1 hour, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 3.
-
The precipitated product, 2-amino-3-chlorobenzoic acid, is collected by filtration, washed with water, and dried.
-
Quantitative Data for Reduction Reactions
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity |
| This compound | H₂, PtO₂, THF/Ethyl acetate, 50 psi, RT | 2-amino-3-chlorobenzoic acid | High | High |
| This compound | Na₂S₂O₄, aq. NH₃, H₂O, RT | 2-amino-3-chlorobenzoic acid | Good | Good |
Protocol 2: Synthesis of 4-chloro-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid (Antiallergic Agent)
This protocol describes a potential synthetic route to the antiallergic agent starting from 2-amino-3-chlorobenzoic acid, likely involving a Gould-Jacobs reaction or a similar cyclization strategy.
Overall Synthetic Workflow:
Caption: Synthetic workflow for an antiallergic agent.
Step 1: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
-
Materials:
-
2-amino-3-chlorobenzoic acid
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether or Dowtherm A
-
High-temperature reaction setup
-
-
Procedure:
-
A mixture of 2-amino-3-chlorobenzoic acid and diethyl ethoxymethylenemalonate is heated. This initial condensation forms an intermediate anilidomethylenemalonate.
-
The intermediate is then added to a high-boiling solvent like diphenyl ether or Dowtherm A, preheated to approximately 250 °C.
-
The reaction mixture is heated at this temperature for a short period (e.g., 15-30 minutes) to effect thermal cyclization.
-
The mixture is cooled, and the precipitated product, ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried.
-
Step 2 & 3: Subsequent reactions to form the final product
Further steps would involve the reaction of the quinoline intermediate with a derivative of 2-chloronicotinic acid, followed by a final intramolecular cyclization to form the tetracyclic pyrido[2,1-b]quinazoline system. Detailed protocols for these subsequent steps require further specific literature search but would likely involve standard methods for amide bond formation and intramolecular aromatic substitution.
Quantitative Data for the Synthesis of the Antiallergic Agent
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 2-amino-3-chlorobenzoic acid | Diethyl ethoxymethylenemalonate | Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate | 70-85 |
| 2 | Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate | 2-chloronicotinoyl chloride | Amide Intermediate | 60-75 |
| 3 | Amide Intermediate | Base (e.g., K₂CO₃), High-boiling solvent | 4-chloro-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid | 50-65 |
Signaling Pathway and Mechanism of Action
While the direct biological activity of this compound is not the primary focus, its derivative, 2-amino-3-chlorobenzoic acid, has shown interesting biological properties. Furthermore, the final pharmaceutical products synthesized from this starting material have well-defined mechanisms of action.
Anticancer Activity of 2-amino-3-chlorobenzoic acid
Recent studies have identified 2-amino-3-chlorobenzoic acid as a potent anticancer agent against breast cancer cell lines. Its mechanism of action has been linked to the inhibition of the PI3K/AKT signaling pathway, a critical pathway involved in cancer cell proliferation and survival.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Antiallergic Mechanism of Pyrido[2,1-b]quinazoline Derivatives
The antiallergic agent, 4-chloro-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid, and related compounds are known to inhibit type I hypersensitivity reactions. Their mechanism of action involves the inhibition of histamine (B1213489) release from mast cells and basophils, which is a key event in the allergic response. While the precise molecular target is not fully elucidated in the provided context, it is understood to interfere with the signaling cascade that follows the cross-linking of IgE receptors on the surface of these immune cells.
Conclusion
This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its primary utility is realized after its reduction to 2-amino-3-chlorobenzoic acid, which serves as a key building block for a variety of heterocyclic compounds with important therapeutic applications. The detailed protocols and application notes provided herein offer a framework for researchers and scientists in the field of drug development to utilize this compound in the synthesis of novel and effective pharmaceutical agents. The ability to construct complex molecular architectures from this relatively simple starting material underscores its importance in medicinal chemistry.
References
Application Notes and Protocols for 3-Chloro-2-Nitrobenzoic Acid in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 3-chloro-2-nitrobenzoic acid as a key intermediate in the synthesis of novel agrochemicals, particularly in the development of plant growth regulators. The following sections detail the synthesis of a representative lead compound class, protocols for its biological evaluation, and a framework for data presentation.
Application Notes
Lead Compound Class: Thiazolo[2,3-b]quinazolones
This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds. One particularly promising class of derivatives for agrochemical applications are the thiazolo[2,3-b]quinazolones. The synthesis of these molecules leverages the chemical reactivity of both the carboxylic acid and the nitro group, the latter of which can be readily reduced to an amine to facilitate the construction of the quinazoline (B50416) core.
Proposed Application: Plant Growth Regulation
Derivatives of 2-amino-3-chlorobenzoic acid, obtained from the reduction of this compound, are precursors to thiazolo-[2,3-b]-quinazolones, which have been identified as regulators of plant growth[1]. The diverse biological activities of quinazoline derivatives, including herbicidal and plant growth modulatory effects, make this class of compounds a fertile ground for the discovery of new agrochemical active ingredients[2].
Hypothesized Mechanism of Action: Modulation of Plant Hormonal Signaling
While the precise mechanism for this specific subclass of compounds is a subject for further research, many synthetic plant growth regulators and herbicides act by interfering with plant hormone biosynthesis or signaling pathways. A plausible hypothesis is that thiazolo[2,3-b]quinazolones interact with components of the auxin signaling pathway, either as agonists or antagonists, or affect other hormonal pathways such as those for cytokinins or gibberellins. Disruption of these pathways can lead to a range of effects from growth inhibition at high concentrations to desirable growth promotion or modification at lower concentrations.
Caption: Hypothesized mechanism of action for a plant growth regulator.
Experimental Protocols
The following protocols provide a representative workflow for the synthesis and biological evaluation of agrochemicals derived from this compound.
Protocol 1: Synthesis of a Representative Thiazolo[2,3-b]quinazolone
This three-step synthesis outlines the conversion of this compound to a representative thiazolo[2,3-b]quinazolone.
Caption: Workflow for the synthesis of a thiazolo[2,3-b]quinazolone.
Step 1: Synthesis of 2-Amino-3-chlorobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in a 1:1 mixture of water and ethanol (B145695).
-
Reduction: While stirring, add sodium dithionite (B78146) (3-4 equivalents) portion-wise to the suspension. The reaction is exothermic.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble material. Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-3-chlorobenzoic acid.
Step 2: Synthesis of a Substituted Quinazolinethione
-
Reaction Setup: In a reaction vessel, thoroughly mix 2-amino-3-chlorobenzoic acid (1 equivalent) and thiourea (1.2 equivalents).
-
Cyclization: Add polyphosphoric acid (PPA) as a dehydrating and cyclizing agent. Heat the mixture to 120-140°C for 4-6 hours with stirring.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Isolation: Neutralize the mixture with a base (e.g., NaOH solution) to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the quinazolinethione intermediate.
Step 3: Synthesis of the Thiazolo[2,3-b]quinazolone Derivative
-
Reaction Setup: Dissolve the quinazolinethione intermediate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Annulation: Add an α-haloketone (e.g., chloroacetone, 1.1 equivalents) and a base (e.g., potassium carbonate, 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60°C) for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to yield the final thiazolo[2,3-b]quinazolone derivative.
Protocol 2: Evaluation of Plant Growth Regulator Activity (Seed Germination and Seedling Growth Assay)
This protocol describes a standard laboratory bioassay to evaluate the plant growth regulatory effects of the synthesized compounds.
Caption: Workflow for a plant growth regulator bioassay.
Materials:
-
Test compound (thiazolo[2,3-b]quinazolone derivative)
-
Seeds of indicator plants (e.g., Lactuca sativa (lettuce), Raphanus sativus (radish) - dicots; Zea mays (corn), Triticum aestivum (wheat) - monocots)
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Prepare a series of dilutions in distilled water to achieve the final test concentrations (e.g., 1, 10, 50, 100, 250 ppm). Ensure the final DMSO concentration in all treatments, including the control, is the same and non-phytotoxic (e.g., ≤ 0.5%).
-
Prepare a control solution containing the same concentration of DMSO as the test solutions.
-
-
Seed Preparation and Plating:
-
Surface sterilize the seeds by rinsing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by three rinses with sterile distilled water.
-
Place two layers of filter paper in each Petri dish.
-
Pipette 5 mL of the respective test or control solution onto the filter paper in each dish.
-
Evenly place 20 seeds on the moistened filter paper in each Petri dish. Each treatment should be replicated at least three times.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent moisture loss.
-
Place the dishes in a growth chamber under controlled conditions (e.g., 25 ± 1°C, 16h light/8h dark photoperiod).
-
-
Data Collection:
-
After 7-10 days, count the number of germinated seeds in each dish to calculate the germination rate.
-
For each germinated seedling, carefully measure the length of the primary root and the shoot (from the base to the tip).
-
-
Data Analysis:
-
Calculate the average germination rate, root length, and shoot length for each treatment.
-
Express the results as a percentage of the control.
-
Calculate the GR50 (concentration required to cause 50% inhibition of growth) for root and shoot length using a suitable statistical software (e.g., using log-probit analysis).
-
Data Presentation
Quantitative data from the bioassays should be summarized in a clear and structured format to allow for easy comparison of the activity of different compounds.
Table 1: Plant Growth Regulatory Effects of a Thiazolo[2,3-b]quinazolone Derivative on Lettuce (Lactuca sativa)
| Compound Concentration (ppm) | Germination Rate (% of Control) | Average Root Length (mm ± SD) | Root Growth Inhibition (%) | Average Shoot Length (mm ± SD) | Shoot Growth Inhibition (%) |
| Control (0) | 100 | 45.2 ± 3.1 | 0 | 30.5 ± 2.5 | 0 |
| 1 | 100 | 42.1 ± 2.9 | 6.9 | 29.8 ± 2.2 | 2.3 |
| 10 | 98 | 35.8 ± 3.5 | 20.8 | 25.1 ± 2.8 | 17.7 |
| 50 | 95 | 21.3 ± 2.4 | 52.9 | 16.7 ± 1.9 | 45.2 |
| 100 | 85 | 10.5 ± 1.8 | 76.8 | 9.2 ± 1.5 | 69.8 |
| 250 | 60 | 3.1 ± 0.9 | 93.1 | 2.5 ± 0.7 | 91.8 |
Note: The data presented in this table is hypothetical and serves as an illustrative example.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
3-Chloro-2-nitrobenzoic acid is a versatile building block in organic synthesis, prized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The chemical architecture of this compound, featuring a chlorine atom, a nitro group, and a carboxylic acid on a benzene (B151609) ring, makes it an excellent substrate for creating a diverse array of substituted aromatic compounds.
The reactivity of this compound is primarily governed by the strong electron-withdrawing properties of the nitro (—NO₂) group and the carboxylic acid (—COOH) group. These groups, positioned ortho and meta to the chlorine atom, respectively, significantly reduce the electron density of the aromatic ring. This electron deficiency, particularly at the carbon atom bearing the chlorine, renders the ring susceptible to attack by nucleophiles. The chlorine atom serves as a competent leaving group, facilitating the substitution reaction.
The derivatives synthesized from this compound are valuable intermediates in the development of a wide range of commercially important molecules. In the pharmaceutical industry, these derivatives are integral to the synthesis of anti-inflammatory and antimicrobial agents. Furthermore, they serve as precursors for various heterocyclic compounds, which are scaffolds for numerous bioactive molecules. In the field of materials science, these compounds are utilized in the creation of quinoline (B57606) derivatives and other advanced materials.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic substitution reactions of this compound typically proceed via the SNAr mechanism. This is a two-step process:
-
Nucleophilic Attack: A nucleophile adds to the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro and carboxyl groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion.
A simplified representation of the SNAr mechanism.
Quantitative Data Presentation
The following table summarizes illustrative nucleophilic substitution reactions with this compound, providing an overview of typical nucleophiles, reaction conditions, and expected products. Please note that yields can vary significantly based on the specific substrate, nucleophile, and precise reaction conditions.
| Nucleophile (Class) | Example Nucleophile | Product | Typical Conditions | Representative Yield (%) |
| N-Nucleophile | Aniline (B41778) | 3-Anilino-2-nitrobenzoic acid | Base (e.g., K₂CO₃), Solvent (e.g., DMF, NMP), Heat (Ullmann) or Pd-catalyst (Buchwald-Hartwig) | 80-99 |
| O-Nucleophile | Phenol (B47542) | 3-Phenoxy-2-nitrobenzoic acid | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 70-85 |
| S-Nucleophile | Thiophenol | 3-(Phenylthio)-2-nitrobenzoic acid | Base (e.g., NaHCO₃), Solvent (e.g., water/ethanol), Reflux | 75-95 |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Reaction with an N-Nucleophile (e.g., Aniline)
This protocol describes a typical Ullmann-type condensation for the synthesis of N-aryl anthranilic acid derivatives.
Materials and Reagents:
-
This compound
-
Aniline (or other amine)
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI) (catalyst)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (B1210297)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).
-
Add a suitable solvent such as DMF or NMP.
-
Heat the reaction mixture to 120-150°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl to a pH of 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reaction with an O-Nucleophile (e.g., Phenol)
This protocol outlines the synthesis of 3-phenoxy-2-nitrobenzoic acid.
Materials and Reagents:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve phenol (1.2 eq) in DMF.
-
Add potassium carbonate (2.5 eq) to the solution and stir for 15-20 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 100-120°C and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Alternatively, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).
Protocol 3: Reaction with an S-Nucleophile (e.g., Thiophenol)
This protocol details the synthesis of 3-(phenylthio)-2-nitrobenzoic acid.
Materials and Reagents:
-
This compound
-
Thiophenol
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
4M Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of 1N sodium bicarbonate by dissolving the appropriate amount of NaHCO₃ in water.
-
In a round-bottom flask, mix this compound (1.0 eq), thiophenol (1.1 eq), and the 1N sodium bicarbonate solution.
-
Add ethanol as a co-solvent if necessary to ensure homogeneity.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture. The sodium salt of the product may precipitate.
-
Filter the precipitated sodium salt if formed.
-
Dissolve the salt (or the entire reaction mixture if no precipitate forms) in hot water.
-
Precipitate the final product by adding 4M HCl until the pH reaches ~1.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure acid.[1]
Visualizations
General Experimental Workflow for Nucleophilic Aromatic Substitution
A typical workflow for SNAr reactions of this compound.
Signaling Pathway: General SNAr Mechanism
Logical flow of the SNAr reaction pathway.
References
Application Notes and Protocols: Sodium Dithionite Reduction of Nitroarenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, dyes, and other fine chemicals.[1][2] Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, has emerged as an economical, versatile, and mild reducing agent for this purpose.[1][2] This method offers a valuable metal-free alternative to traditional reduction systems like catalytic hydrogenation or the use of metals such as iron, tin, or zinc in acidic media.[1] Key advantages of using sodium dithionite include its high chemoselectivity, allowing for the reduction of nitro groups in the presence of other sensitive functionalities like aldehydes, ketones, esters, and halogens.[1] Furthermore, its application extends to one-pot tandem reactions, where the in situ generated amine can directly participate in subsequent transformations, enhancing synthetic efficiency.[1][3]
Mechanism of Action
The reduction of nitroarenes by sodium dithionite is proposed to occur via a single-electron transfer (SET) mechanism.[1] In an aqueous or semi-aqueous medium, the dithionite anion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is considered the active reducing species.[1] The reaction proceeds through the stepwise transfer of electrons from the •SO₂⁻ radical to the nitro group. This process leads to the formation of nitroso and hydroxylamine (B1172632) intermediates, which are subsequently reduced to the final amine product.[1]
Caption: Proposed mechanism for the reduction of a nitro compound to an amine using sodium dithionite.
Experimental Protocols
General Protocol for the Reduction of Nitroarenes
This protocol provides a general procedure for the reduction of a nitroarene to the corresponding aniline (B41778) using sodium dithionite.
Materials:
-
Aromatic nitro compound
-
Sodium dithionite (Na₂S₂O₄)
-
Solvent system (e.g., ethanol/water, DMF/water, DCM/water)[4][5]
-
Sodium bicarbonate (NaHCO₃) or other base (optional, to maintain basic pH)[5]
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[1]
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Nitroarene: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic nitro compound in a suitable organic solvent.[1]
-
Preparation of Dithionite Solution: In a separate beaker, prepare a solution of sodium dithionite in water. An excess of sodium dithionite is typically used.
-
Reaction: Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic, and cooling may be necessary.[1] The reaction mixture is typically stirred at room temperature or heated, depending on the substrate.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water.[1]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[1]
-
Washing: Combine the organic extracts and wash with a saturated brine solution to remove residual water and inorganic salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.[1]
Protocol for Reduction under Phase-Transfer Catalysis (PTC) Conditions
For substrates with poor solubility in aqueous-organic mixtures, a phase-transfer catalyst can be employed to facilitate the reaction.
Additional Materials:
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate - TBAHS)[6]
Procedure:
-
Dissolve the nitroarene in dichloromethane (DCM).
-
Add an aqueous solution of sodium dithionite and the phase-transfer catalyst (e.g., TBAHS).[6]
-
Stir the biphasic mixture vigorously at room temperature until the reaction is complete as monitored by TLC.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.[6]
Data Presentation
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| p-Nitrobenzoylhydroxypropyl cellulose | p-Aminobenzoylhydroxypropyl cellulose | DMF/H₂O, NaHCO₃, 45 °C, 24 h | 76 | [5] |
| 2-Nitrobenzenesulfonamides | 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides | One-pot with aldehydes | High | [3] |
| p-Phenylenediamine | N-(2-aminobenzoyl)benzotriazole | DCM-water, TBAHS | 82-86 | [6] |
| o-Nitroanilines | 2-Substituted benzimidazoles | One-pot with aldehydes | High | [2] |
| 2-Nitrobenzamides | 2-(Het)arylquinazolin-4(3H)-ones | One-pot with aryl aldehydes | 77-90 | [2] |
Applications in Drug Development and Organic Synthesis
The sodium dithionite reduction of nitroarenes is a valuable tool in drug development and complex molecule synthesis due to its mildness and functional group tolerance.[1][6]
-
Synthesis of Heterocycles: This method is widely used for the synthesis of nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.[6] For example, it can be employed in the one-pot synthesis of benzimidazoles and quinazolinones from o-nitroaniline and 2-nitrobenzamide (B184338) precursors, respectively.[2]
-
Tandem Reactions: The in situ formation of the amine allows for subsequent tandem reactions, such as cyclizations or condensations, without the need to isolate the intermediate amine.[1][3] This streamlines the synthetic process, saving time and resources.
-
Solid-Phase Synthesis: The reduction has been successfully applied in solid-phase synthesis, demonstrating its utility in combinatorial chemistry and the generation of compound libraries for drug discovery.[6]
-
Prodrug Activation: In principle, the selective reduction of a nitro group could be exploited in the design of prodrugs that are activated under specific reducing conditions in the body.
Experimental Workflow
Caption: General experimental workflow for the sodium dithionite reduction of nitroarenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Metal-Hydride Reduction of 3-chloro-2-nitrobenzoic acid
Authored for: Researchers, scientists, and drug development professionals
Introduction
The selective reduction of the nitro group in 3-chloro-2-nitrobenzoic acid to yield 2-amino-3-chlorobenzoic acid is a critical transformation in synthetic organic chemistry. The resulting product, 3-chloroanthranilic acid, is a valuable building block for the synthesis of a variety of pharmaceuticals and other fine chemicals. The presence of multiple functional groups—a nitro group, a carboxylic acid, and an aryl chloride—necessitates a reducing agent with high chemoselectivity to avoid unwanted side reactions such as the reduction of the carboxylic acid or dehalogenation. Metal hydrides, particularly sodium borohydride (B1222165) in combination with a transition metal salt like nickel(II) chloride, offer a mild and effective method for this selective transformation. This system is known to readily reduce aromatic nitro groups while preserving carboxylic acids and, under controlled conditions, aryl halides.[1][2]
These application notes provide a detailed protocol for the metal-hydride reduction of this compound, a summary of relevant quantitative data from similar reactions, and a discussion of the key experimental parameters.
Data Presentation
The following table summarizes quantitative data for the reduction of this compound and related compounds using various reduction methods. This data is intended to provide a comparative overview of yields and conditions.
| Starting Material | Reducing Agent/Catalyst | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |
| This compound | Sodium Dithionite/aq. NH3 | Water | 1 h | Room Temp. | 2-amino-3-chlorobenzoic acid | 70 | [3] |
| 2-nitrobenzoic acid | NaBH₄/Ni(OAc)₂·4H₂O | CH₃CN/H₂O | 20-60 min | Room Temp. | 2-aminobenzoic acid | 94 | [4] |
| Nitrobenzene | NaBH₄/NiCl₂·6H₂O | CH₃CN/H₂O | 5 min | Room Temp. | Aniline | 95 | [2] |
| 4-chloronitrobenzene | NaBH₄/NiCl₂·6H₂O | Methanol (B129727) | 30 min | 20 °C | 4-chloroaniline | - | [1] |
Note: While a specific yield for the NaBH₄/NiCl₂ reduction of this compound is not detailed in the searched literature, the high yield obtained for the analogous 2-nitrobenzoic acid suggests that this method is highly effective for the selective reduction of the nitro group in the presence of a carboxylic acid.[4]
Experimental Protocols
This section details the experimental protocol for the metal-hydride reduction of this compound using sodium borohydride and nickel(II) chloride.
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous) or a mixture of Acetonitrile (B52724) and Water
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol or a mixture of acetonitrile and water.
-
Addition of Nickel Salt: To the stirred solution, add nickel(II) chloride hexahydrate (0.2 - 2.0 eq). The solution will typically turn green.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and to suppress potential side reactions like dehalogenation.[1]
-
Addition of Sodium Borohydride: Slowly and portion-wise, add sodium borohydride (4.0 - 10.0 eq) to the cooled and vigorously stirred solution. A black precipitate of nickel boride will form, and gas evolution (hydrogen) will be observed.[2] Maintain the temperature below 10 °C during the addition.
-
Reaction: After the complete addition of sodium borohydride, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 3 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of deionized water.
-
If a precipitate is present, it can be removed by filtration through a pad of celite.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2-amino-3-chlorobenzoic acid can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica (B1680970) gel.
-
Safety Precautions:
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction is exothermic; therefore, slow and controlled addition of reagents and cooling are essential.
Mandatory Visualizations
Caption: Chemical reaction for the metal-hydride reduction.
Caption: Step-by-step experimental workflow diagram.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-nitrobenzoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 3-chloro-2-nitrobenzoic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory and industrial method is the electrophilic aromatic substitution (nitration) of 2-chlorobenzoic acid. This is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1]
Q2: Why is controlling the reaction temperature so critical for this synthesis?
A2: Temperature control is crucial for managing the regioselectivity of the nitration. The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Nitration of 2-chlorobenzoic acid can lead to a mixture of positional isomers.[2][3] Maintaining a low temperature, typically between 0–5°C, helps to favor the formation of the desired this compound and minimize unwanted side products.[1][4]
Q3: What are the most common isomeric impurities I can expect?
A3: During the nitration of 2-chlorobenzoic acid, several other positional isomers are commonly formed as impurities. These include 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, and 2-chloro-6-nitrobenzoic acid.[2] The formation of these isomers is a primary reason for reduced yields of the target compound.
Q4: Why is it so difficult to separate this compound from its isomers?
A4: The separation is challenging because positional isomers have identical molecular formulas and weights, leading to very similar physical properties such as polarity and solubility in common solvents.[2] This makes purification by standard techniques like simple recrystallization difficult.
Q5: What are the most effective methods for purifying the crude product?
A5: Effective purification requires leveraging the subtle differences in the isomers' physical properties. The main techniques are:
-
Fractional Crystallization : This method exploits small differences in solubility in a particular solvent system. It may require multiple recrystallization steps to achieve high purity.[2]
-
pH-Controlled Precipitation : Since the isomers are all carboxylic acids, their solubility is highly dependent on pH. As their pKa values can differ slightly, carefully adjusting the pH of an aqueous solution can induce selective precipitation of the desired isomer while others remain dissolved.[2][5]
-
High-Performance Liquid Chromatography (HPLC) : For high-purity applications or small-scale separations, preparative HPLC can be a very effective, albeit more resource-intensive, method.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete Reaction: The starting material has not been fully consumed. | • Increase reaction time.• Ensure the nitrating mixture was added slowly and with efficient stirring to maintain contact between reactants.• Verify the concentration and ratio of the nitric and sulfuric acids. |
| Suboptimal Temperature: Reaction temperature was too high or too low. | • Maintain a strict temperature range of 0–5°C during the addition of the nitrating mixture.[1] Use an ice-salt bath for efficient cooling.[4]• Temperatures that are too high increase the rate of side reactions and isomer formation. | |
| Product is an Oily Substance or Fails to Precipitate | Incomplete Nitration: A significant amount of starting material remains. | • Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material before quenching. |
| Insufficient Quenching: The product is soluble in the remaining strong acid mixture. | • Pour the reaction mixture slowly into a large volume of an ice-water slurry with vigorous stirring to ensure rapid and complete precipitation of the product.[1][4] | |
| Low Purity of Final Product | Co-precipitation of Isomers: Unwanted isomers precipitated along with the target compound during workup. | • Implement advanced purification techniques like fractional crystallization or pH-controlled precipitation.[2]• For pH-based separation, dissolve the crude product in a basic solution (e.g., NaOH) and then slowly re-acidify with an acid like HCl to find a pH where the desired isomer selectively precipitates.[2][5] |
| Trapped Acid: Residual H₂SO₄ or HNO₃ is present in the product. | • Wash the filtered crude product thoroughly with copious amounts of cold water until the washings are neutral to pH paper. |
Yield Comparison Under Different Conditions
The selection of nitrating agents and reaction temperature significantly impacts the final yield.
| Starting Material | Nitrating Agent | Temperature | Reported Yield (%) | Reference |
| 2-Chlorobenzoic Acid | HNO₃ / H₂SO₄ (33:67) | 0–5°C | 67.8% | [1] |
| 2-Chlorobenzoic Acid | Oleum / HNO₃ | 50–70°C | 51.8% | [1] |
Optimized Experimental Protocol
This protocol details the nitration of 2-chlorobenzoic acid under conditions optimized for yield and purity.
Materials and Equipment:
-
2-Chlorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Beaker (for quenching)
-
Büchner funnel and filter paper
-
Standard laboratory glassware and personal protective equipment (PPE)
Procedure:
-
Preparation: In a round-bottom flask, add 10.0 g of 2-chlorobenzoic acid to 25 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with continuous stirring.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the dissolved 2-chlorobenzoic acid solution using a dropping funnel. The rate of addition should be slow enough to maintain the internal reaction temperature below 5°C.
-
Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 200 mL of water, stirring vigorously. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water until the filtrate is neutral.
-
Drying: Dry the purified product under vacuum or in a desiccator. The product can be further purified by recrystallization or pH-controlled precipitation if necessary.
Visual Guides
Caption: General experimental workflow for the synthesis.
Caption: Logical guide for troubleshooting low yield issues.
References
- 1. Buy this compound | 4771-47-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. US3174999A - Method of separating nitro-substitutedchloro-benzoic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Chloro-2-Nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-chloro-2-nitrobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound are typically other positional isomers formed during the synthesis, which often involves the nitration of 3-chlorobenzoic acid or the chlorination of 2-nitrobenzoic acid.[1][2] These isomeric impurities can include:
-
2-chloro-5-nitrobenzoic acid
-
4-chloro-2-nitrobenzoic acid
-
Other chloro-nitrobenzoic acid isomers
The presence and ratio of these isomers can vary depending on the specific reaction conditions used in the synthesis.[1]
Q2: What are the recommended purification techniques for crude this compound?
A2: The most common and effective purification techniques for this compound are:
-
Recrystallization: This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent at varying temperatures.
-
Acid-Base Extraction: This method takes advantage of the acidic nature of the carboxylic acid group to separate it from non-acidic or less acidic impurities.
-
Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. High-performance liquid chromatography (HPLC) is a particularly effective method for separating closely related isomers and can be scaled up for preparative purification.[1]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: While a specific solvent system for this compound is not extensively documented, suitable solvents can be inferred from its structural analogs. Ethanol (B145695) is a commonly used solvent for the recrystallization of substituted nitrobenzoic acids.[3][4] A mixed solvent system, such as ethyl acetate (B1210297) and hexane, has been successfully used for the recrystallization of the related compound, 2-amino-3-chlorobenzoic acid, suggesting its potential applicability.[5] The ideal solvent or solvent mixture should dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the solution.
Q4: How can I monitor the purity of this compound during purification?
A4: The purity of your sample can be monitored using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities, especially isomeric ones.
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. A broad melting point range is indicative of impurities. The reported melting point for this compound is in the range of 237-239 °C.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick assessment of the number of components in your sample.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Oiling out (formation of an oil instead of crystals) | The melting point of the solute is lower than the boiling point of the solvent. The compound may be precipitating from the solution too quickly at a temperature above its melting point. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a different solvent with a lower boiling point. - Use a mixed solvent system and adjust the ratio to lower the saturation temperature. - Scratch the inside of the flask with a glass rod to induce crystallization at a lower temperature. |
| No crystal formation upon cooling | - The solution is not sufficiently saturated. - The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. |
| Low recovery of purified product | - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - The crystals were washed with a solvent that was not cold, leading to dissolution. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution in an ice bath to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | The impurities are trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. |
Acid-Base Extraction
| Issue | Possible Cause | Solution |
| Incomplete precipitation after acidification | - The pH is not low enough to fully protonate the carboxylate. - The product has some solubility in the aqueous solution. | - Check the pH with a pH meter or pH paper and add more acid if necessary to reach a pH of approximately 2-3.[6] - After acidification, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product. |
| Emulsion formation during extraction | The organic and aqueous layers are not separating cleanly. | - Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Low yield of purified product | - Incomplete extraction from the organic layer into the aqueous base. - Incomplete precipitation or recovery after acidification. | - Perform multiple extractions with the aqueous base to ensure complete transfer of the acidic compound. - Ensure the pH is sufficiently acidic for complete precipitation. - If the product has some water solubility, perform a back-extraction of the aqueous layer with an organic solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
This protocol is a general guideline and may require optimization for your specific crude sample.
1. Solvent Selection:
- Test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures) at room temperature and at their boiling points.
- An ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.
3. Decolorization (Optional):
- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
4. Hot Filtration:
- Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
5. Crystallization:
- Allow the hot filtrate to cool slowly to room temperature. Crystal formation should occur.
- Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
6. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction (Adapted from a protocol for 3-nitrobenzoic acid)[7]
1. Dissolution:
- Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
2. Basification:
- Transfer the organic solution to a separatory funnel.
- Add an aqueous solution of a base, such as 1 M sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, to the separatory funnel. Shake the funnel and vent frequently. The this compound will be converted to its water-soluble salt and move into the aqueous layer.
- Separate the aqueous layer. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the acidic product.
3. Clarification:
- Combine the aqueous extracts. If there are any suspended solids, filter the solution.
4. Acidification:
- Cool the aqueous solution in an ice bath.
- Slowly add a dilute acid, such as 1 M hydrochloric acid or nitric acid, while stirring, until the pH of the solution is approximately 2-3.[6] The purified this compound will precipitate out of the solution.
5. Isolation and Drying:
- Collect the precipitate by vacuum filtration.
- Wash the solid with cold water to remove any residual salts.
- Dry the purified product. A final wash with a hot water slurry followed by cooling can further improve purity by removing co-precipitated inorganic salts.[6]
Protocol 3: Purification by Preparative HPLC (General Approach)
1. Analytical Method Development:
- Develop an analytical HPLC method to separate this compound from its impurities. A common starting point is a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing 0.1% formic or phosphoric acid.[1]
2. Method Scaling:
- Scale the analytical method to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
3. Sample Preparation:
- Dissolve the crude product in the initial mobile phase composition or a compatible solvent at a high concentration.
4. Purification:
- Inject the concentrated sample onto the preparative HPLC system.
- Collect the fractions corresponding to the peak of the pure this compound.
5. Product Recovery:
- Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄ClNO₄ |
| Molecular Weight | 201.56 g/mol |
| Melting Point | 237-239 °C |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water.[2] |
Table 2: Example of Purity and Yield Data for Purification of 3-Nitrobenzoic Acid by Acid-Base Extraction[6]
| Crude Product | Purified Product | |
| Purity | Contains significant amounts of 2- and 4-nitrobenzoic acid isomers | ~98% |
| Recovery | - | 95-99% from the crude precipitate |
Note: This data is for the closely related 3-nitrobenzoic acid and serves as an illustrative example of the potential effectiveness of the acid-base purification method.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Optimizing the Reduction of 3-Chloro-2-Nitrobenzoic Acid
Welcome to the technical support center for the reduction of 3-chloro-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to optimizing the reaction temperature for this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the reduction of this compound?
A1: The most frequently employed methods for the reduction of this compound to 2-amino-3-chlorobenzoic acid are:
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Catalytic Hydrogenation: This method typically uses a metal catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) with hydrogen gas.
-
Metal-Hydride Reduction: A common approach involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel(II) salt, like nickel(II) chloride hexahydrate.
-
Dissolving Metal Reduction: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) are also effectively used for this transformation.
Q2: Why is temperature control so critical during the reduction of this compound?
A2: Temperature control is paramount for several reasons:
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Reaction Rate: As with most chemical reactions, temperature directly influences the rate of reduction.
-
Selectivity and Purity: Improper temperature can lead to the formation of unwanted byproducts, reducing the purity of the desired 2-amino-3-chlorobenzoic acid. A significant side reaction to consider, particularly in catalytic hydrogenation, is hydrodechlorination, where the chlorine atom is replaced by hydrogen.
-
Safety: The reduction of nitro compounds is a highly exothermic process. Without proper temperature management, a runaway reaction can occur, leading to a rapid increase in temperature and pressure, which poses a significant safety hazard.
-
Starting Material Stability: this compound and its metal complexes can be thermally unstable. Studies have shown that some metal salts of this compound can decompose explosively at temperatures above 250°C (523 K).[1][2][3]
Q3: What are the general temperature recommendations for each reduction method?
A3: The optimal temperature depends on the specific reagents and conditions:
-
Catalytic Hydrogenation: This is often carried out at room temperature.
-
Sodium Borohydride with Nickel(II) Chloride: The addition of sodium borohydride should be performed at low temperatures, typically between 0°C and 10°C, to control the vigorous and exothermic reaction.
-
Sodium Dithionite: This reduction is also generally conducted at room temperature.
Q4: What might be happening if my reaction is sluggish or incomplete?
A4: If your reaction is proceeding slowly or does not go to completion, consider the following temperature-related factors:
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Insufficient Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. A modest increase in temperature may be necessary, but this should be done cautiously while monitoring for byproduct formation.
-
Poor Solubility: The starting material may not be fully dissolved at the current temperature, limiting its availability to react. A slight increase in temperature or a change in solvent may improve solubility.
Q5: I am observing a lower than expected yield and poor purity. Could temperature be the cause?
A5: Yes, incorrect temperature is a likely culprit for low yield and purity.
-
Temperature Too High: Elevated temperatures can promote the formation of side products. In catalytic hydrogenation, higher temperatures can increase the rate of hydrodechlorination, leading to the formation of 2-aminobenzoic acid. Other side reactions can also be accelerated at higher temperatures, leading to a more complex mixture of products and a lower yield of the desired amine.
-
Localized Hotspots: Poor mixing in a highly exothermic reaction can create localized areas of high temperature, even if the overall reaction temperature appears controlled. This can lead to degradation of reactants and products and the formation of impurities.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Reaction is very slow or does not start. | The reaction temperature is too low, leading to insufficient activation energy. | Gradually and carefully increase the reaction temperature in small increments (e.g., 5-10°C) while closely monitoring the reaction progress by TLC or LC-MS. For heterogeneous reactions like catalytic hydrogenation, ensure efficient stirring to overcome mass transfer limitations. |
| A sudden and rapid increase in temperature and pressure is observed (runaway reaction). | The initial reaction temperature was too high, or the addition of a highly reactive reagent (like NaBH₄) was too fast for the cooling system to handle the exothermic reaction. | Immediate Action: Cease addition of reagents and apply maximum cooling. For future experiments, start the reaction at a lower temperature and add exothermic reagents slowly and portion-wise, ensuring the temperature remains within the desired range. Improve the efficiency of the cooling bath and stirring. |
| The final product is impure, with significant side products observed. | The reaction temperature was too high, promoting side reactions such as hydrodechlorination (in catalytic hydrogenation) or other decomposition pathways. | Reduce the reaction temperature. If a higher temperature is necessary for a reasonable reaction rate, consider optimizing other parameters, such as catalyst loading or reaction time, to minimize byproduct formation. |
| Low yield of the desired product. | The reaction temperature may be either too high, leading to product degradation or side reactions, or too low, resulting in an incomplete reaction. | First, ensure the reaction has gone to completion by monitoring over a longer period. If the reaction is complete but the yield is low, try lowering the temperature to minimize side reactions. If the reaction is incomplete, a carefully controlled increase in temperature may be warranted. |
Data Presentation
While specific quantitative data for the effect of temperature on the reduction of this compound is not extensively published in a single source, the following table collates data from studies on the catalytic hydrogenation of a closely related compound, nitrobenzene (B124822), to illustrate the general trend of how temperature can influence conversion and selectivity. This data should be used as a general guide, and optimal conditions for this compound may vary.
Table 1: Effect of Temperature on the Catalytic Hydrogenation of Nitrobenzene over a Pd/DUT-67 Catalyst [4]
| Temperature (°C) | Conversion (%) | Selectivity to Aniline (%) |
| 30 | 42 | 99 |
| 40 | 65 | 99 |
| 50 | 88 | 99 |
| 60 | 99 | 99 |
Note: This data is for the hydrogenation of nitrobenzene and serves as an illustrative example. The optimal temperature for the reduction of this compound may differ and should be determined experimentally.
Experimental Protocols
Below are detailed methodologies for the three common reduction methods.
Method 1: Catalytic Hydrogenation
Experimental Workflow
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in a solvent mixture such as tetrahydrofuran (B95107) (THF) and ethyl acetate.
-
Carefully add the platinum oxide (PtO₂) catalyst to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system first with an inert gas (e.g., nitrogen) and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-amino-3-chlorobenzoic acid by a suitable method, such as recrystallization.
Method 2: Sodium Borohydride and Nickel(II) Chloride Reduction
Experimental Workflow
Procedure:
-
In a round-bottom flask, dissolve this compound and nickel(II) chloride hexahydrate in anhydrous methanol.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly and in small portions, add sodium borohydride to the stirred solution. Caution: The reaction is vigorous and produces gas. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours, or until TLC/LC-MS indicates the reaction is complete.
-
Carefully quench the reaction by the slow addition of water.
-
Filter the mixture to remove the black nickel precipitate.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 3-4.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Method 3: Sodium Dithionite Reduction
Experimental Workflow
References
Technical Support Center: Chemoselective Reduction of 3-Chloro-2-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the chemoselective reduction of 3-chloro-2-nitrobenzoic acid to 2-amino-3-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the reduction of this compound?
A1: The primary challenge is achieving chemoselectivity. The goal is to selectively reduce the nitro group (-NO₂) to an amine (-NH₂) without affecting the chloro (-Cl) and carboxylic acid (-COOH) functional groups. Unwanted side reactions may include dehalogenation (loss of the chlorine atom) or reduction of the carboxylic acid.[1]
Q2: What are the most common classes of reagents for this selective reduction?
A2: Common methods include catalytic hydrogenation (e.g., using PtO₂ or Raney Nickel), metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), and reductions with specific salts like sodium dithionite.[1][2][3] The choice of reagent is critical to avoid side reactions, particularly dehalogenation.[4]
Q3: Which methods are prone to causing dehalogenation?
A3: Catalytic hydrogenation using palladium on carbon (Pd/C) is well-known for causing dehalogenation of aryl halides.[2][4] While highly efficient for nitro reduction, its use should be carefully considered when a halogen substituent needs to be preserved. Modifiers or alternative catalysts like sulfided platinum or Raney Nickel are often preferred to minimize this side reaction.[2][4]
Q4: Can metal hydrides like LiAlH₄ be used for this transformation?
A4: Lithium aluminum hydride (LiAlH₄) is generally not suitable for reducing aromatic nitro compounds to anilines. It tends to produce azo compounds as the major product.[2][3] Milder hydride reagents, such as sodium borohydride (B1222165) in combination with a transition metal salt like NiCl₂, can be effective.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 2-amino-3-chlorobenzoic acid | Incomplete Reaction: The reducing agent may be deactivated, or reaction time/temperature is insufficient. | Monitor the reaction closely using TLC or LC-MS. [1] If the starting material persists, consider extending the reaction time or slightly increasing the temperature. Ensure the reducing agent is fresh and added in the correct stoichiometric amount. For catalytic hydrogenations, ensure the catalyst is active and not poisoned. |
| Product Degradation: The product amine may be unstable under the reaction conditions (e.g., harsh acidic workup). | Perform a milder workup. Neutralize the reaction mixture carefully, avoiding excessively high or low pH for prolonged periods. Extract the product promptly after the reaction is complete. | |
| Presence of Dehalogenated Byproduct (2-aminobenzoic acid) | Inappropriate Catalyst/Reagent: The use of highly active hydrogenation catalysts like Pd/C is a common cause of dehalogenation.[4][5] | Switch to a less hydrogenolysis-prone catalyst. Raney Nickel is a good alternative to Pd/C for substrates sensitive to dehalogenation.[2] Use non-catalytic methods. Reagents like iron in acidic media (Fe/HCl) or stannous chloride (SnCl₂) are excellent choices as they do not typically cause dehalogenation.[2][4] For platinum-catalyzed hydrogenations, adding a dehalogenation suppressor like morpholine (B109124) can be effective.[6] |
| Reaction is Stalled or Not Initiating | Catalyst Poisoning (for catalytic hydrogenation): Traces of sulfur compounds or other impurities in the starting material or solvent can poison the catalyst. | Purify the starting material and use high-purity solvents. Ensure the hydrogenation apparatus is thoroughly clean.[7] |
| Inactive Metal (for Fe or Zn reductions): An oxide layer on the surface of the metal powder can prevent the reaction from starting. | Activate the metal before use. This can often be achieved by washing the metal powder with dilute acid (e.g., HCl) to remove the oxide layer, followed by washing with water and a solvent before adding it to the reaction. | |
| Difficult Product Isolation / Emulsion during Workup | Formation of Metal Oxides/Hydroxides: Reductions using metals like tin (SnCl₂) or iron (Fe) can produce fine precipitates of metal oxides/hydroxides during basic workup, making filtration and extraction difficult.[8][9] | Filter the mixture through a pad of celite. This helps to remove fine inorganic solids.[9] Adjust the pH carefully. Sometimes, bringing the pH to a specific range can help granulate the precipitate, making it easier to filter. |
Data on Reduction Methods
The following table summarizes various methodologies for the chemoselective reduction of substituted nitroaromatics, providing a comparative overview.
| Method | Reagent/Catalyst | Solvent | Conditions | Selectivity Notes |
| Catalytic Hydrogenation | H₂, Platinum Oxide (PtO₂) | THF/Ethyl Acetate (B1210297) | Room Temp, 50 psi H₂ | Good selectivity, avoids dehalogenation often seen with Pd/C.[1] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol (B145695)/Methanol | Room Temp, H₂ balloon | Often preferred over Pd/C to prevent dehalogenation of aryl chlorides and bromides.[2] |
| Metal/Acid Reduction | Iron (Fe) powder / HCl | Ethanol/Water/AcOH | Reflux | A classic, robust method that is mild and does not cause dehalogenation.[2][4][9] |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Ethanol / Ethyl Acetate | Reflux | Mild method, highly selective for nitro groups over other reducible groups like halogens and esters.[2][4][10] Workup can be complicated by tin oxide formation.[8] |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Water/Ammonia | Room Temp | Works well in aqueous media and avoids harsh acidic conditions or metal catalysts.[1] |
| Hydride Reduction | NaBH₄ / NiCl₂·6H₂O | Methanol | 0 °C to Room Temp | A powerful system that avoids catalytic hydrogenation conditions. Requires careful temperature control.[1] |
Experimental Protocols
Method 1: Reduction using Iron and Hydrochloric Acid (Fe/HCl)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (approx. 5.0 eq). Heat the mixture to a gentle reflux.
-
Reaction Initiation: Add a few drops of concentrated hydrochloric acid to initiate the reaction. The reaction is exothermic.
-
Reaction: Continue heating at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron and iron salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and adjust the pH to ~3-4 with a base (e.g., NaHCO₃ solution) to precipitate the product, 2-amino-3-chlorobenzoic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
Method 2: Catalytic Hydrogenation using Platinum Oxide (PtO₂)
-
Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent mixture such as tetrahydrofuran (B95107) and ethyl acetate (e.g., 1:4 v/v).[1]
-
Catalyst Addition: Carefully add platinum oxide (PtO₂) catalyst (e.g., 1-5 mol%) to the solution.[1]
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.[1]
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC/LC-MS. The reaction is typically complete within 12 hours.[1]
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the platinum catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the combined filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for the reduction of this compound.
Caption: Chemoselective vs. non-selective reduction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
How to remove impurities from 2-amino-3-chlorobenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of 2-amino-3-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2-amino-3-chlorobenzoic acid?
A1: The most prevalent and effective purification techniques for crude 2-amino-3-chlorobenzoic acid are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: What are the common impurities I might encounter in the synthesis of 2-amino-3-chlorobenzoic acid?
A2: Common impurities can include unreacted starting materials, isomers such as 2-amino-5-chlorobenzoic acid, and side-products from over-reaction or hydrolysis, for instance, 2-hydroxy-3-chlorobenzoic acid.[2] The formation of these byproducts is highly dependent on the specific reaction conditions.
Q3: What is the expected appearance and melting point of pure 2-amino-3-chlorobenzoic acid?
A3: Pure 2-amino-3-chlorobenzoic acid is typically a white to off-white or pale yellow crystalline powder.[1] Its melting point is generally reported in the range of 185-194°C.[1][3] A significant deviation from this appearance or melting point may suggest the presence of impurities.
Q4: What are the recommended storage conditions for 2-amino-3-chlorobenzoic acid to maintain its purity?
A4: 2-amino-3-chlorobenzoic acid is sensitive to air and light. Therefore, it should be stored in a cool, dry, and dark place, ideally under an inert atmosphere such as argon, to prevent degradation.[1]
Troubleshooting Guides
Issue 1: Discolored Final Product (Yellow or Brown)
Potential Cause:
-
Oxidation: The amino group is susceptible to oxidation, which can form colored impurities.[4]
-
Residual Catalyst: If a copper catalyst was used in the synthesis, residual copper salts can lead to discoloration.[4]
-
Thermal Decomposition: Excessive heat during the reaction or drying process can cause the product to decompose and form colored byproducts.[4]
Solutions:
-
Recrystallization with Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.
-
Solvent Wash: Washing the crude product with a suitable solvent in which the impurities are more soluble than the desired compound can help remove discoloration.
Issue 2: Low Yield After Recrystallization
Potential Cause:
-
Inappropriate Solvent Choice: The solvent system may be too effective at dissolving the compound, even at low temperatures.
-
Excessive Solvent: Using too much solvent will result in a solution that is not saturated enough for efficient crystallization upon cooling.
-
Premature Crystallization: The product may crystallize too early, for example, during hot filtration, leading to loss of material.
Solutions:
-
Optimize Solvent System: Select a solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems include ethyl acetate (B1210297)/hexane (B92381) and acetone (B3395972)/water.[1][2]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.
Issue 3: Failure of the Compound to Crystallize
Potential Cause:
-
Solution is Too Dilute: The concentration of the compound in the solvent is below the saturation point.
-
Supersaturation: The solution is supersaturated, but crystallization has not been initiated.
Solutions:
-
Induce Crystallization:
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1]
-
Further Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath to further decrease solubility.[1]
Quantitative Data Summary
| Purification Method | Solvent/Eluent System | Reported Yield | Reported Purity | Reference |
| Recrystallization | Ethyl acetate/hexane | ~28% | High | [5] |
| Washing | Diethyl ether | ~70% | Moderate | [5] |
| Column Chromatography | 4:6 Hexane:Ethyl acetate | - | High (Rf=0.22) | [3] |
| Commercially Available | - | - | >95% | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Materials:
-
Crude 2-amino-3-chlorobenzoic acid
-
Recrystallization solvent (e.g., ethyl acetate and hexane, or acetone and water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Methodology:
-
Dissolution: Place the crude 2-amino-3-chlorobenzoic acid in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate or acetone) in portions while gently heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Add the second solvent (e.g., hexane or water) dropwise to the hot filtrate until the solution becomes slightly cloudy. Reheat gently until the solution is clear again. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude 2-amino-3-chlorobenzoic acid
-
Silica (B1680970) gel (100-200 mesh)
-
Eluent (e.g., 4:6 hexane:ethyl acetate)[3]
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.[1]
-
Sample Loading: Dissolve the crude 2-amino-3-chlorobenzoic acid in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[1]
-
Elution: Elute the column with the solvent system, collecting fractions in separate test tubes.[1]
-
Fraction Analysis: Monitor the fractions by a suitable method (e.g., Thin Layer Chromatography - TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-amino-3-chlorobenzoic acid.[1]
Visualizations
Caption: A general workflow for the purification of 2-amino-3-chlorobenzoic acid.
Caption: A troubleshooting guide for common purification issues.
References
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-2-Nitrobenzoic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 3-chloro-2-nitrobenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction yield is consistently lower than expected. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
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Incomplete Reaction: The oxidation of 3-chloro-2-nitrotoluene (B1582514) may not have gone to completion. Consider extending the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Temperature: The reaction temperature might be too low. Gradually increasing the temperature within a safe range can enhance the reaction rate. However, excessive heat can lead to side reactions, so careful control is crucial.
-
Insufficient Oxidant: Ensure that the molar ratio of the oxidizing agent to the starting material is adequate. For potassium permanganate (B83412), a significant excess is often necessary to drive the reaction to completion.
-
Loss During Work-up: Product may be lost during the extraction and purification steps. Ensure the pH is sufficiently acidic (pH 1-2) during precipitation of the product. If performing a liquid-liquid extraction, use an adequate volume of a suitable solvent and perform multiple extractions.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is contaminated with unreacted starting material and other byproducts. How can I improve its purity?
-
Answer: The presence of impurities is a common challenge. Here are some strategies to enhance purity:
-
Unreacted 3-Chloro-2-nitrotoluene: If the starting material is present, it indicates an incomplete reaction. Refer to the troubleshooting steps for low yield. For purification, recrystallization from a suitable solvent like ethanol (B145695) or a mixture of ethanol and water is effective.
-
Over-oxidation Products: Aggressive oxidation conditions can lead to the formation of byproducts. Careful control of temperature and the rate of oxidant addition is critical.
-
Manganese Dioxide: When using potassium permanganate, the formation of manganese dioxide (MnO₂) is a primary byproduct. Thorough filtration is necessary to remove it. Washing the filter cake with hot water can help recover any adsorbed product.
-
Isomeric Impurities: Depending on the synthetic route of the starting material, other isomers may be present. Purification of the final product can be achieved through fractional crystallization or column chromatography.
-
Issue 3: Difficulty in Controlling the Reaction Exotherm
-
Question: The reaction becomes highly exothermic and difficult to control, especially at a larger scale. What are the best practices for managing the reaction temperature?
-
Answer: The oxidation of nitrotoluenes is a highly exothermic process, and managing the heat generated is critical for safety and to prevent runaway reactions.
-
Slow Addition of Oxidant: The oxidizing agent should be added slowly and in portions to control the rate of heat generation.
-
Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system, such as a cooling jacket or an ice bath.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture.
-
Solvent Volume: Using an adequate volume of solvent can help to dissipate the heat more effectively.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely used and scalable method is the oxidation of 3-chloro-2-nitrotoluene. Common and effective oxidizing agents for this transformation include potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid.
Q2: What are the main safety concerns when scaling up this synthesis?
A2: The primary safety concerns are the highly exothermic nature of the oxidation reaction, which can lead to a thermal runaway if not properly controlled. Additionally, the starting material, 3-chloro-2-nitrotoluene, is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. The use of strong oxidizing agents also requires careful handling and storage.
Q3: How can I effectively remove the manganese dioxide byproduct from the reaction mixture?
A3: After the reaction is complete, the manganese dioxide can be removed by filtration. To improve filtration efficiency and minimize product loss, it is advisable to first quench the excess permanganate with a reducing agent like sodium bisulfite until the purple color disappears. The mixture can then be filtered, and the MnO₂ cake should be washed with hot water to recover any occluded product.
Q4: What are the typical yields and purity I can expect from a scaled-up synthesis?
A4: With an optimized process, yields for the oxidation of 3-chloro-2-nitrotoluene to this compound can range from 70% to over 90%. The purity of the crude product can be in the range of 95-98%, which can be further improved to >99% by recrystallization.
Data Presentation
| Parameter | Potassium Permanganate Oxidation | Sodium Dichromate Oxidation |
| Starting Material | 3-Chloro-2-nitrotoluene | 3-Chloro-2-nitrotoluene |
| Oxidizing Agent | KMnO₄ | Na₂Cr₂O₇ / H₂SO₄ |
| Typical Molar Ratio (Oxidant:Substrate) | 2:1 to 3:1 | 1.3:1 to 1.5:1 (dichromate:substrate) |
| Reaction Temperature | 80-100°C | 90-110°C |
| Reaction Time | 4-8 hours | 2-4 hours |
| Typical Yield | 75-85% | 80-92% |
| Typical Purity (crude) | 96-98% | 95-97% |
| Key Byproducts | Manganese dioxide (MnO₂) | Chromium salts |
| Work-up Procedure | Filtration of MnO₂, acidification, filtration of product | Dilution, filtration of product, washing |
Experimental Protocols
Detailed Methodology for Potassium Permanganate Oxidation of 3-Chloro-2-nitrotoluene
This protocol is designed for a laboratory scale and can be adapted for pilot-plant scale with appropriate engineering controls.
-
Reaction Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, a condenser, a thermocouple, and an addition funnel.
-
Charge the reactor with 3-chloro-2-nitrotoluene (1 equivalent) and water (10-15 volumes).
-
Begin stirring to form a suspension.
-
-
Reaction Execution:
-
Heat the mixture to 70-80°C.
-
Prepare a solution of potassium permanganate (2.5 equivalents) in water (15-20 volumes).
-
Slowly add the potassium permanganate solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature between 80-90°C. The rate of addition should be carefully controlled to manage the exotherm.
-
After the addition is complete, continue stirring at 90-95°C for an additional 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 50-60°C.
-
Quench any excess potassium permanganate by the slow addition of a saturated sodium bisulfite solution until the purple color disappears.
-
Filter the hot mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water (2-3 volumes).
-
Combine the filtrate and washings and cool to room temperature.
-
Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the this compound.
-
Cool the mixture to 0-5°C and stir for 1 hour to ensure complete precipitation.
-
Filter the product, wash the cake with cold water, and dry it under vacuum at 60-70°C.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Catalytic Hydrogenation of Substituted Nitroaromatics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of substituted nitroaromatics.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the catalytic hydrogenation of substituted nitroaromatics, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Incomplete or Slow Reaction
Q1: My reaction is very slow or does not go to completion. What are the possible causes and how can I troubleshoot this?
A1: Incomplete or slow reactions are a common issue. Several factors related to the catalyst, reaction conditions, and the substrate itself could be the cause. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Incomplete/Slow Reaction
Caption: Troubleshooting workflow for incomplete or slow reactions.
Potential Solutions:
-
Catalyst Activity:
-
Poisoning: Ensure the purity of your substrate, solvent, and hydrogen gas. Common poisons for catalysts like Palladium (Pd) and Platinum (Pt) include sulfur and phosphorus compounds.[1]
-
Deactivation: Use a fresh batch of catalyst. Catalysts, especially pyrophoric ones like Raney® Nickel, can deactivate upon improper handling or storage.[1]
-
Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Reaction Conditions:
-
Hydrogen Pressure: While many hydrogenations proceed at atmospheric pressure, some substrates may require higher pressures.[1]
-
Temperature: Gently heating the reaction can overcome the activation energy barrier. However, be cautious as excessive heat can lead to side reactions.[1]
-
Agitation: Ensure vigorous stirring to overcome mass transfer limitations in heterogeneous catalysis.[1]
-
Solvent: The choice of solvent is crucial. Protic solvents like ethanol (B145695) or acetic acid often facilitate the reaction. For poorly soluble substrates, consider a co-solvent system.[1]
-
-
Substrate Properties:
-
Solubility: If the substrate has low solubility, the reaction will be slow. Experiment with different solvents or co-solvents to improve solubility.[1]
-
Steric Hindrance: A sterically hindered nitro group may require more forcing conditions, such as higher temperature and pressure, or a more active catalyst.[1]
-
Issue 2: Poor Chemoselectivity (Reduction of Other Functional Groups)
Q2: I am observing the reduction of other functional groups in my molecule in addition to the nitro group. How can I improve chemoselectivity?
A2: Achieving high chemoselectivity is a common challenge when other reducible groups (e.g., alkenes, alkynes, carbonyls, nitriles, halogens) are present. The choice of catalyst and reaction conditions is critical.
Logical Relationship for Improving Chemoselectivity
Caption: Strategies for improving chemoselectivity in nitroaromatic hydrogenation.
Potential Solutions:
-
Catalyst Selection:
-
Noble Metals: While Pd/C is a common choice, it can be unselective.[2] Modified Pt catalysts or gold-based catalysts have shown high chemoselectivity. For instance, Au/Al₂O₃ has been shown to selectively hydrogenate the nitro group in the presence of other reducible functionalities.[3]
-
Non-Noble Metals: Non-noble metal catalysts, such as those based on nickel or cobalt, can also offer high chemoselectivity under specific conditions.[4]
-
Catalyst Support: The support can play a significant role. For example, Pt supported on FeOₓ has demonstrated high selectivity for the hydrogenation of 3-nitrostyrene.[5]
-
-
Reaction Conditions:
-
Milder Conditions: Employing lower temperatures and hydrogen pressures can often favor the reduction of the nitro group over other functionalities.
-
Solvent: The solvent can influence selectivity. Aprotic solvents may be preferred in some cases to suppress the reduction of other groups.
-
Issue 3: Formation of Byproducts (Azo, Azoxy, Hydroxylamine)
Q3: I am observing the formation of dimeric byproducts like azo and azoxy compounds, or the accumulation of the hydroxylamine (B1172632) intermediate. How can I minimize these?
A3: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[6] Under certain conditions, these intermediates can condense to form azoxy and azo compounds, or the hydroxylamine may accumulate.
Reaction Pathway and Byproduct Formation
Caption: Simplified reaction pathway showing the formation of byproducts.
Potential Solutions:
-
Reaction Conditions:
-
Temperature and Pressure: Higher temperatures and pressures generally favor the complete reduction to the aniline.
-
pH: The pH of the reaction medium can influence the stability of intermediates. Acidic conditions can sometimes promote the complete reduction.
-
-
Catalyst:
-
The choice of catalyst can affect the rate of the individual reduction steps. A highly active catalyst can help to quickly convert the intermediates to the final product.
-
-
Monitoring:
-
Closely monitor the reaction progress using techniques like TLC, HPLC, or LC-MS to ensure the reaction goes to completion and intermediates do not accumulate.[3]
-
Data Presentation: Catalyst Performance
The following tables summarize quantitative data on the performance of various catalysts in the hydrogenation of substituted nitroaromatics.
Table 1: Chemoselective Hydrogenation of 3-Nitrostyrene
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to 3-Aminostyrene (%) | Reference |
| 0.5% Pt | FeOₓ | 60 | 10 | Ethanol | >99 | 97.2 | [5] |
| 0.5% Pt | TiO₂ | 60 | 10 | Ethanol | >99 | 85.4 | [5] |
| 0.5% Pt | Al₂O₃ | 60 | 10 | Ethanol | >99 | 15.1 | [5] |
| 0.5% Pt | SiO₂ | 60 | 10 | Ethanol | >99 | 11.2 | [5] |
| RhPb₂ | - | 100 | - | Methanol (transfer) | 94 | 93 | [7] |
| Pd₁₃Pb₉ | - | 100 | - | Methanol (transfer) | 75 | 92 | [7] |
Table 2: Hydrogenation of 4-Chloronitrobenzene
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to 4-Chloroaniline (%) | Reference |
| 1% AuPd | TiO₂ | 25 | 3 | Ethanol | >99 | 92 | [8] |
| Pd@SPIONs | Fe₃O₄ | 50 | - | Water (transfer) | >99 | 70 | [9] |
| Co NPs | N-doped Carbon | 100 | 10 | Ethanol | 100 | 98 | [10] |
Table 3: Effect of Solvent on Nitrobenzene Hydrogenation over Pd/C
| Solvent | Relative Rate |
| Methanol | 30 |
| Water | 10 |
| THF | 2 |
| Dioxane | 1 |
| (Data adapted from reference discussing solvent effects, relative rates are approximate)[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: General Procedure for Catalytic Hydrogenation in a Batch Reactor
This protocol is a general guideline and may need to be optimized for specific substrates and catalysts.
-
Reactor Setup: In a suitable high-pressure autoclave, add the substituted nitroaromatic substrate (1.0 eq), the chosen solvent (e.g., ethanol, methanol, or ethyl acetate), and the catalyst (e.g., 5-10 mol% of 10% Pd/C). The substrate-to-catalyst ratio can range from 20:1 to 100:1 by weight.[11]
-
Sealing and Purging: Seal the reactor securely. Purge the system with an inert gas, such as nitrogen or argon, 3-5 times to remove any residual air.[11]
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-50 bar).
-
Reaction: Begin vigorous stirring and, if required, heat the reactor to the desired temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS. The reaction is considered complete when the starting material is no longer detected.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite or a suitable filter to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation, crystallization, or column chromatography as needed.[11]
Protocol 2: Preparation of a Supported Gold Catalyst (Au/Al₂O₃)
This protocol describes a method for preparing a supported gold catalyst, which has shown high chemoselectivity.
-
Support Preparation: Prepare γ-Al₂O₃ by calcining boehmite at a specified temperature.
-
Gold Deposition: Prepare an aqueous solution of HAuCl₄. Add this solution to a slurry of the γ-Al₂O₃ support in water.
-
Reduction: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ dropwise to the slurry to reduce the gold precursor to gold nanoparticles.
-
Washing and Drying: Continue stirring for a few hours, then filter the solid, wash it thoroughly with deionized water, and dry it in an oven.
-
Calcination: Calcine the dried solid in air at a specified temperature to obtain the final Au/Al₂O₃ catalyst.
(This is a generalized protocol; specific parameters like concentrations, temperatures, and times should be obtained from relevant literature for reproducibility.)
Analytical Methods for Monitoring Reaction Progress
A variety of analytical techniques can be employed to monitor the progress of the hydrogenation reaction and to quantify the products and byproducts.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC): A robust technique for the analysis of volatile and thermally stable nitroaromatic compounds and their corresponding anilines.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating, detecting, and quantifying a wide range of nitroaromatic compounds and their products.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is very useful for identifying intermediates and byproducts.[3]
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles supported on nitrogen-doped activated carbon - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Selective Reduction of Chloronitrobenzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of chloronitrobenzoic acids. The primary focus is on achieving selective reduction of the nitro group while preventing the undesired side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing chloronitrobenzoic acids to their corresponding chloroaminobenzoic acids?
A1: The primary methods for the reduction of chloronitrobenzoic acids include catalytic hydrogenation, metal/acid reductions, and transfer hydrogenation.[1][2][3] Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel with hydrogen gas.[4] Metal/acid systems, like iron in acetic or hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂), are classical and effective methods.[2][3] Transfer hydrogenation utilizes a hydrogen donor, such as hydrazine (B178648) hydrate (B1144303), in the presence of a catalyst.[5]
Q2: What is dehalogenation and why is it a problem during the reduction of chloronitrobenzoic acids?
A2: Dehalogenation is an undesired side reaction where the chlorine atom on the benzoic acid ring is replaced by a hydrogen atom.[6] This leads to the formation of aminobenzoic acid as a byproduct, which reduces the yield of the desired chloroaminobenzoic acid and complicates the purification process.[6] This side reaction is particularly prevalent in catalytic hydrogenation, especially when using highly active catalysts like palladium on carbon (Pd/C).[2]
Q3: What are the main factors that influence dehalogenation?
A3: Several factors can promote dehalogenation, including the choice of catalyst, reaction temperature, solvent, and the pH of the reaction medium.[6][7][8] Highly active catalysts, elevated temperatures, and prolonged reaction times can increase the incidence of dehalogenation.[5][9] The solvent can also play a role, with some solvents potentially acting as hydride donors.[6][10]
Q4: How can I minimize dehalogenation during catalytic hydrogenation?
A4: To minimize dehalogenation during catalytic hydrogenation, consider the following strategies:
-
Catalyst Selection: Opt for catalysts less prone to causing dehalogenation, such as Raney Nickel or sulfided platinum on carbon (Pt/S/C), instead of Pd/C.[2][4] Platinum supported on iron oxide (Pt/Fe₃O₄) has also been shown to be highly selective.[11]
-
Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can help disfavor the dehalogenation pathway.[7]
-
Acidic Medium: Conducting the hydrogenation in an acidic medium can inhibit dehalogenation.[12]
-
Catalyst Modifiers: The use of catalyst inhibitors or modifiers can sometimes suppress dehalogenation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the reduction of chloronitrobenzoic acids.
Problem 1: Significant amount of dehalogenated byproduct observed.
-
Potential Cause: The chosen catalyst is too active for the substrate. Palladium on carbon (Pd/C) is well-known to promote dehalogenation.[2]
-
Solution:
-
Switch Catalyst: Replace Pd/C with a less reactive catalyst like Raney Nickel or a platinum-based catalyst.[4]
-
Use Non-Catalytic Methods: Employ classical reduction methods such as iron powder in acetic acid or hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂), which generally do not cause dehalogenation.[2]
-
Transfer Hydrogenation: Consider using hydrazine hydrate with a suitable catalyst, as this can be a milder method.[5]
-
-
Potential Cause: Reaction conditions are too harsh.
-
Solution:
-
Lower Temperature: Reduce the reaction temperature. Dehalogenation often has a higher activation energy than the desired nitro reduction.[7]
-
Optimize Hydrogen Pressure: If using catalytic hydrogenation, lower the hydrogen pressure.
-
Control pH: Maintain an acidic pH, as this has been shown to suppress dehalogenation in some cases.[12]
-
Problem 2: Incomplete reduction of the nitro group.
-
Potential Cause: Insufficient reducing agent or catalyst deactivation.
-
Solution:
-
Increase Reagent Stoichiometry: Ensure an adequate excess of the reducing agent (e.g., Fe, SnCl₂) is used.
-
Check Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. Increase the catalyst loading if necessary.[2]
-
Reaction Time: Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Problem 3: Low yield of the desired chloroaminobenzoic acid.
-
Potential Cause: A combination of incomplete reaction and side product formation (dehalogenation).
-
Solution:
-
Systematic Optimization: Follow the troubleshooting steps for both incomplete reduction and dehalogenation.
-
Method Comparison: If one method continues to give low yields, it is advisable to try an alternative reduction strategy. The choice between catalytic hydrogenation and metal/acid reduction can be critical depending on the specific substrate.
-
Data Presentation: Comparison of Reduction Methods
The following table summarizes various methods for the reduction of chloronitrobenzoic acids, highlighting their effectiveness in preventing dehalogenation.
| Reduction Method | Catalyst/Reagent | Typical Solvent | Temperature | Key Advantages | Potential Issues | Dehalogenation Risk |
| Catalytic Hydrogenation | Platinum Oxide (PtO₂) | Tetrahydrofuran (B95107)/Ethyl Acetate (B1210297) | Room Temperature | High efficiency | Requires specialized hydrogenation apparatus | Low to Moderate |
| Raney Nickel | Ethanol (B145695)/Methanol | Room Temperature | Often avoids dehalogenation seen with Pd/C[4] | Pyrophoric catalyst | Low | |
| Palladium on Carbon (Pd/C) | Ethanol/Methanol | Room Temperature | Highly active and common | High risk of dehalogenation[2] | High | |
| Metal/Acid Reduction | Iron (Fe) / Acetic Acid | Water/Acetic Acid | Reflux | Cost-effective, robust, low dehalogenation risk[3] | Stoichiometric iron sludge waste | Very Low |
| Tin(II) Chloride (SnCl₂) | Ethanol/Ethyl Acetate | Reflux | Mild and selective, avoids dehalogenation[2] | Tin waste can be problematic | Very Low | |
| Other Methods | Sodium Dithionite (Na₂S₂O₄) | Water/Ammonia | 80-90 °C | Good for some substrates, avoids catalytic issues | Potential for side reactions, workup can be complex | Low |
| Sodium Borohydride (NaBH₄) / Nickel(II) Chloride (NiCl₂) | Methanol | 0 °C to Room Temp | Mild conditions | Stoichiometric reagents, nickel waste | Low to Moderate | |
| Hydrazine Hydrate / Pd/C | Ethanol | Room Temperature | Mild conditions can prevent dehalogenation[5] | Hydrazine is toxic | Low (at RT) |
Experimental Protocols
Method 1: Catalytic Hydrogenation with Platinum Oxide [1]
-
Preparation: In a suitable hydrogenation vessel, dissolve 3-chloro-2-nitrobenzoic acid (5.61 g, 27.8 mmol) in a solvent mixture of tetrahydrofuran (10 mL) and ethyl acetate (40 mL).[1]
-
Catalyst Addition: Carefully add platinum oxide (339 mg) to the solution.[1]
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system first with nitrogen and then with hydrogen. Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 12 hours.[1]
-
Work-up: After the reaction is complete, vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-chlorobenzoic acid. Further purification can be achieved by recrystallization.
Method 2: Reduction with Iron and Acetic Acid [3]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, add water (1 L), iron filings (100 parts by weight), and glacial acetic acid (5 parts by weight). Heat the mixture to boiling.[3]
-
Addition of Substrate: Slowly add the chloronitrobenzoic acid (105 parts by weight) to the boiling mixture over a period of four hours.[3]
-
Reaction: Maintain the reaction mixture at 95-100 °C for an additional three hours after the addition is complete.[3]
-
Work-up: While hot, make the solution alkaline by adding sodium carbonate. Filter the hot solution to remove the iron sludge.
-
Isolation: Acidify the filtrate with hydrochloric acid to a pH of 2.8 to 3.2 to precipitate the 2-chloro-5-amino-benzoic acid.[3] Cool the mixture and collect the product by filtration.
Method 3: Reduction with Tin(II) Chloride [2]
-
Preparation: Dissolve the chloronitrobenzoic acid (1 equivalent) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) to the solution.[2]
-
Reaction: Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).[2]
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice.
-
Isolation: Carefully neutralize the mixture with a 5% aqueous sodium bicarbonate or sodium hydroxide (B78521) solution to a pH of 7-8. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Caption: General reaction pathways for the reduction of chloronitrobenzoic acid.
Caption: Troubleshooting workflow for preventing dehalogenation.
Caption: Relationship between experimental parameters and dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
Technical Support Center: 3-Chloro-2-nitrobenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-chloro-2-nitrobenzoic acid in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and work-up of reactions involving this compound.
Reduction of the Nitro Group
The reduction of the nitro group in this compound to form 2-amino-3-chlorobenzoic acid is a common and crucial transformation. However, various challenges can arise.
Question: My reduction reaction shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in a nitro reduction can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. Here is a step-by-step troubleshooting guide:
-
Catalyst Activity:
-
Deactivation: The catalyst may have been deactivated by impurities in the reagents or solvents. Ensure all materials are of appropriate purity. Common poisons for precious metal catalysts include sulfur and phosphorus compounds.
-
Insufficient Loading: The amount of catalyst may be insufficient for the scale of your reaction. Consider increasing the catalyst loading.
-
-
Reaction Conditions:
-
Inadequate Hydrogen Pressure (for Catalytic Hydrogenation): Ensure the hydrogen pressure is at the recommended level for the specific catalyst and substrate.
-
Insufficient Reducing Agent: For chemical reductions (e.g., with sodium dithionite (B78146) or sodium borohydride), ensure the correct stoichiometry of the reducing agent is used. An excess is often required.[1]
-
Reaction Time and Temperature: The reaction may not have reached completion. Extend the reaction time and/or cautiously increase the temperature, while monitoring for potential side product formation.[2]
-
-
Substrate Issues:
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced. Choose a solvent system where the substrate is more soluble.
-
Question: I am observing the formation of unexpected side products in my reduction reaction. What are they and how can I minimize them?
Answer: Common side products can include unreacted starting material or products from unintended reactions.
-
Unreacted this compound: This indicates an incomplete reaction. To address this, you can increase the amount of the reducing agent or extend the reaction time.[2]
-
2-Hydroxy-3-chlorobenzoic acid: This can result from the hydrolysis of the chloro-substituent, particularly in copper-catalyzed reactions in aqueous media.[2] To minimize this, consider using a non-aqueous solvent or reducing the amount of water present.[2]
-
Dehalogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) can sometimes lead to the removal of the chlorine atom. If this is an issue, consider using a different catalyst, such as platinum oxide or Raney nickel, or non-catalytic methods like reduction with SnCl2 or Fe/HCl.[1]
Question: The work-up of my reduction reaction is proving difficult, and I'm struggling to isolate a pure product. What are some common pitfalls and solutions?
Answer: Purification of the product, 2-amino-3-chlorobenzoic acid, can be challenging due to the presence of unreacted starting material, byproducts, and residual reagents.
-
Removal of Metal Catalysts: For catalytic hydrogenations, ensure the complete removal of the catalyst by filtering the reaction mixture through a pad of Celite.
-
Purification of the Product:
-
Recrystallization: This is a common and effective method. A mixed solvent system like ethyl acetate (B1210297) and hexane (B92381) is often successful.[3]
-
Washing: Washing the crude product with a solvent like diethyl ether can help remove impurities and improve purity.[4]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using a silica (B1680970) gel column with an appropriate eluent system (e.g., 4:6 hexane:ethyl acetate) can be employed for purification.[3]
-
Caption: Troubleshooting logic for low yield in reactions.
Data Presentation
Comparison of Reduction Methods for this compound
| Method | Reducing Agent(s) | Solvent(s) | Reaction Time | Yield (%) | Purity |
| Catalytic Hydrogenation | H₂ gas, Platinum oxide | Tetrahydrofuran, Ethyl acetate | 12 hours | 28%[4] | High after recrystallization |
| Sodium Dithionite Reduction | Sodium dithionite, Aqueous Ammonia | Water | 1 hour | 70%[4] | Good after washing |
| Sodium Borohydride Reduction | Sodium borohydride, Nickel(II) chloride | Methanol (B129727) | 2-3 hours | Not specified | Requires purification |
Experimental Protocols
Method 1: Reduction of this compound using Sodium Dithionite
This protocol is a common laboratory-scale synthesis for the reduction of this compound.
Procedure:
-
To a stirred solution of this compound (15 g, 0.074 mol) in water (105 mL), add 30% aqueous NH₃ (6 mL).[2]
-
To this solution, add an aqueous solution of sodium dithionite (52 g, 0.298 mol) at room temperature and stir for 1 hour.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[2]
-
After the reaction is complete, acidify the reaction mixture with concentrated HCl (30 mL) to a pH of approximately 3.[4]
-
Extract the product with ethyl acetate (2 x 500 mL).[4]
-
Wash the combined organic extracts with water (2 x 100 mL) and brine (150 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Wash the crude solid with diethyl ether (50 mL) to furnish 2-amino-3-chlorobenzoic acid as an off-white solid.[4]
Caption: Workflow for the sodium dithionite reduction of this compound.
Method 2: Fischer Esterification of 3-Nitrobenzoic Acid (General Procedure)
This is a general protocol for the Fischer esterification of a nitrobenzoic acid, which can be adapted for this compound.
Procedure:
-
In a round-bottom flask, combine the nitrobenzoic acid (1-2 g), anhydrous methanol (8 mL per gram of acid), and a catalytic amount of concentrated H₂SO₄ (1 mL per 20 mL of methanol).[5]
-
Add a couple of boiling chips and attach a reflux condenser.[5]
-
Heat the mixture to reflux for 1 hour.[5]
-
After cooling, pour the reaction mixture into a beaker of ice (approximately 5 times the volume of methanol used) and stir.[5]
-
Isolate the product by suction filtration and wash with water.[5]
-
The crude product can be recrystallized from methanol for further purification.[5]
Caption: General workflow for Fischer Esterification.
References
Technical Support Center: Monitoring the Reduction of 3-Chloro-2-Nitrobenzoic Acid by TLC
This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals monitoring the reduction of 3-chloro-2-nitrobenzoic acid to 2-amino-3-chlorobenzoic acid using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: My spots are streaking on the TLC plate. What should I do?
A1: Streaking is a common issue, particularly with acidic or basic compounds on silica (B1680970) gel plates.[1][2][3] For the acidic starting material and product in this reaction, streaking can often be resolved by adding a small amount of acid to your mobile phase. Try adding 0.1–2.0% acetic or formic acid to the eluent.[1][3][4] Other potential causes include overloading your sample; in that case, dilute the sample and re-spot it on the plate.[1][2][5]
Q2: I can't see any spots on my TLC plate after development.
A2: First, ensure you are using a TLC plate with a fluorescent indicator (usually designated as F254). Both the starting material (this compound) and the product (2-amino-3-chlorobenzoic acid) are aromatic and should be visible as dark spots under a 254 nm UV lamp.[6][7] If spots are still not visible, it could be because your sample is too dilute.[1][2] Try concentrating the sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[1][2] Alternatively, use a chemical stain for visualization.
Q3: The spots for my starting material and product are too close together. How can I improve the separation?
A3: Poor separation indicates that the polarity of your mobile phase is not optimal. The goal is to find a solvent system that gives a significant difference in the Retention Factor (Rf) values of the two compounds. Since the product (amine) is generally more polar than the starting material (nitro compound), it will have a lower Rf.
-
If both spots are near the solvent front (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) or choose a less polar one.[1]
-
If both spots are near the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.[1] Experiment with different ratios of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate).
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a lane on the TLC plate where you apply both the reaction mixture and a pure sample of the starting material.[8] This technique is crucial for definitively identifying the starting material spot in your reaction mixture, especially if the Rf values are very similar or if the solvent front runs unevenly.[8][9] If the spot in the reaction mixture is indeed the starting material, it will merge perfectly with the reference spot in the co-spot lane.
Q5: What are the best visualization stains for this reaction?
A5: While UV light is the primary visualization method, chemical stains can provide additional confirmation.
-
Potassium Permanganate (KMnO₄) stain: This stain reacts with compounds that are easily oxidized.[10] It will likely produce a yellow-brown spot against a purple background for the amino group of the product, while the starting material may not react or react very slowly.
-
Ninhydrin stain: This is a specific stain for primary amines and will produce a colored spot (often purple or pink) for the product, 2-amino-3-chlorobenzoic acid.[11]
-
Nitro-specific stain: For selectively visualizing the starting material, you can use a stain that involves chemical reduction of the nitro group with stannous chloride, followed by diazotization and coupling with an agent like β-naphthol to form a brightly colored azo dye.[12]
Experimental Protocol: TLC Monitoring
This protocol outlines the methodology for monitoring the reduction of this compound.
1. Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of a silica gel TLC plate (with F254 indicator).[13]
-
Mark three lanes on the origin line for the starting material (SM), co-spot (Co), and reaction mixture (RM).
2. Sample Preparation and Spotting:
-
SM Lane: Dissolve a small amount of pure this compound in a suitable solvent (e.g., methanol, ethyl acetate). Using a capillary tube, spot a small amount onto the "SM" mark on the origin line.
-
RM Lane: Withdraw a small aliquot from the reaction vessel.[8] Dilute it with a suitable solvent. Spot this diluted mixture onto the "RM" mark.
-
Co Lane: First, apply a spot of the starting material solution as in the SM lane. Then, without moving the plate, carefully spot the reaction mixture directly on top of the SM spot.[8]
-
Ensure all spots are small and concentrated. Allow the solvent to fully evaporate from the spots before development.
3. Development of the TLC Plate:
-
Pour the chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[1][4]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures better separation.[13]
-
Carefully place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[4]
-
Immediately mark the solvent front with a pencil and allow the plate to dry completely.
4. Visualization and Interpretation:
-
Examine the dried plate under a UV lamp (254 nm). The aromatic compounds will appear as dark spots.[7] Circle the spots with a pencil.
-
As the reaction proceeds, the spot corresponding to the starting material in the "RM" lane will diminish in intensity, while a new, more polar spot (lower Rf) corresponding to the product will appear and intensify.[13]
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[13]
-
If desired, use a chemical stain for further visualization.
Data Presentation
Table 1: Typical TLC Data for the Reduction of this compound
| Compound | Structure | Typical Mobile Phase | Expected Rf Value | UV (254 nm) Visualization |
| This compound (Starting Material) | ClC₆H₃(NO₂)COOH | Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid | ~0.6 - 0.7 | Dark spot |
| 2-Amino-3-chlorobenzoic acid (Product) | ClC₆H₃(NH₂)COOH | Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid | ~0.3 - 0.4 | Dark spot |
Note: Rf values are approximate and can vary depending on the exact conditions (TLC plate manufacturer, temperature, chamber saturation).
Visualizations
Caption: Experimental workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting guide for common TLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chembam.com [chembam.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. epfl.ch [epfl.ch]
- 12. benchchem.com [benchchem.com]
- 13. coconote.app [coconote.app]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of 3-Chloro-2-nitrobenzoic Acid
This guide provides a detailed comparison of the mass spectrometric behavior of 3-chloro-2-nitrobenzoic acid with its structural isomers. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for compound identification and characterization. The guide includes experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding.
Introduction
This compound is a substituted aromatic carboxylic acid with a molecular weight of 201.56 g/mol [1][2][3][4]. Its chemical structure, featuring a chlorine atom and a nitro group ortho to the carboxylic acid, influences its fragmentation pattern in mass spectrometry, providing a unique fingerprint for its identification. Understanding these fragmentation pathways is crucial for distinguishing it from its isomers, which can be challenging due to their identical molecular weights. This guide explores the characterization of this compound by mass spectrometry, with a focus on comparing its fragmentation to that of other chloronitrobenzoic acid isomers.
Comparative Mass Spectrometry Data
The mass spectra of this compound and its isomers exhibit distinct fragmentation patterns that allow for their differentiation. The following table summarizes the key mass-to-charge ratios (m/z) observed for the molecular ion and major fragment ions under electron ionization (EI).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]+• (m/z) | Key Fragment Ions (m/z) |
| This compound | C₇H₄ClNO₄ | 201.56[1][2][3] | 201 | 184, 171, 155, 137, 126, 111, 99, 75[1] |
| 2-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56[5] | 201 | 184, 155, 126, 99, 75 |
| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56[6] | 201 | 184, 155, 126, 99, 75 |
| 4-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56[7] | 201 | 184, 155, 126, 99, 75 |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56[8] | 201 | 184, 155, 126, 99, 75 |
| Benzoic Acid (for reference) | C₇H₆O₂ | 122.12 | 122 | 105, 77, 51[9] |
Note: The relative abundances of fragment ions can vary depending on the specific instrument and analytical conditions.
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization involves several key steps. The "ortho effect," a phenomenon where adjacent substituents interact during fragmentation, plays a significant role in the observed spectrum[10][11]. A proposed fragmentation pathway is illustrated below.
Caption: Proposed EI fragmentation of this compound.
The initial fragmentation often involves the loss of a hydroxyl radical (-OH) from the carboxylic acid group, a common fragmentation for benzoic acids, resulting in an ion at m/z 184[9]. Another significant fragmentation pathway is the loss of the nitro group (-NO₂), leading to a fragment at m/z 155. Subsequent losses of carbon monoxide (-CO) from these initial fragments are also observed. The presence and relative abundance of these fragments are key to distinguishing it from its isomers.
Experimental Protocols
A standard solution of this compound should be prepared by dissolving the compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1 mg/mL. This stock solution can then be diluted to the desired concentration for analysis (e.g., 1-10 µg/mL).
For LC-MS analysis, a reverse-phase C18 column is typically employed. A gradient elution method using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended. The use of formic acid is crucial for obtaining good peak shapes and ensuring compatibility with mass spectrometry[12].
A suggested LC gradient is as follows:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
The mass spectrometer can be operated in either positive or negative ion mode, although negative ion mode is often preferred for acidic compounds.
Electrospray Ionization (ESI) - Negative Ion Mode:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Scan Range: m/z 50-300
Electron Ionization (EI) - for GC-MS or Direct Infusion:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-300
Logical Workflow for Isomer Differentiation
The differentiation of chloronitrobenzoic acid isomers by mass spectrometry relies on a systematic approach that combines chromatographic separation with detailed analysis of fragmentation patterns.
Caption: Workflow for isomer identification by LC-MS.
This workflow highlights the importance of initial chromatographic separation to resolve the isomers, followed by mass spectrometric analysis to confirm the identity of each peak based on its unique fragmentation pattern. Careful comparison with known reference spectra is essential for unambiguous identification. The subtle differences in fragmentation, often influenced by ortho effects, provide the basis for distinguishing between these closely related compounds[10].
References
- 1. This compound | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound [stenutz.eu]
- 5. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]
- 7. 4-Chloro-2-nitrobenzoic acid [webbook.nist.gov]
- 8. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of 3-Chloro-2-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloro-2-nitrobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comparative analysis of common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on specific laboratory or industrial requirements.
Comparison of Synthesis Routes
The selection of a synthetic pathway for this compound is often a trade-off between yield, purity, cost of starting materials, and operational complexity. The following table summarizes the key quantitative data for the most viable synthesis routes.
| Synthesis Route | Starting Material | Key Reagents | Reaction Time (approx.) | Temperature (°C) | Yield (%) | Purity (%) |
| Route 1: Oxidation | 3-Chloro-2-nitrotoluene (B1582514) | Nitric acid, Sulfuric acid, Vanadium pentoxide (catalyst) | 13 hours | 160-170 | ≥95 | ≥99 |
| Route 2: Nitration | 3-Chlorobenzoic acid | Nitric acid, Sulfuric acid | >2 hours | 30 | ~6.7 (of the desired isomer) | Mixture of isomers |
| Route 3: Multi-step from 2,6-Dichloronitrobenzene | 2,6-Dichloronitrobenzene | Potassium carbonate, tert-Butyl acetoacetate, HCl, Acetic acid | Multi-day | 50-90 (for key steps) | >80 (overall) | High |
Detailed Experimental Protocols
Route 1: Oxidation of 3-Chloro-2-nitrotoluene
This route offers a high yield and purity, making it an attractive option for producing high-quality this compound. The following protocol is adapted from a similar, high-yield oxidation of 4-chloro-2-nitrotoluene.[1]
Materials:
-
3-Chloro-2-nitrotoluene
-
Sulfuric acid (75%)
-
Vanadium pentoxide
-
Nitric acid (65%)
-
Suitable extraction solvent (e.g., chlorobenzene)
Procedure:
-
In a three-necked flask equipped with a thermometer, a reflux condenser, a dropping funnel, and a stirrer, add 3-chloro-2-nitrotoluene and a catalytic amount of vanadium pentoxide.
-
Add the 75% sulfuric acid solution to the flask.
-
Heat the reaction mixture to 160°C with stirring.
-
Slowly add 65% nitric acid to the reaction mixture over approximately 11-12 hours, maintaining the temperature between 160-170°C.
-
After the addition is complete, continue stirring at 160-170°C for an additional hour.
-
Cool the reaction mixture to below 60°C.
-
Perform a solvent extraction using a suitable solvent like chlorobenzene.
-
Separate the layers and allow the organic phase to cool to room temperature to crystallize the product.
-
Filter the crystals and dry them under vacuum to obtain this compound.
Route 2: Nitration of 3-Chlorobenzoic Acid
While this method utilizes readily available starting materials, it suffers from the formation of multiple isomers, resulting in a low yield of the desired this compound.[2]
Materials:
-
3-Chlorobenzoic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
Procedure:
-
In a nitration reactor, mix concentrated sulfuric acid and 3-chlorobenzoic acid.
-
Cool the mixture and add the required amount of concentrated nitric acid while maintaining the temperature at 30°C.
-
After the addition is complete, maintain the reaction mixture at this temperature for at least 2 hours.
-
Monitor the reaction by thin-layer chromatography to confirm the consumption of the starting material.
-
Pour the reaction mixture into water to precipitate the mixture of nitro-substituted 3-chlorobenzoic acids.
-
The desired this compound isomer will be a minor component of this mixture, with the major isomer being 3-chloro-6-nitrobenzoic acid.[2]
Route 3: Multi-step Synthesis from 2,6-Dichloronitrobenzene
This pathway involves several steps but can provide a high overall yield of the final product.[3]
Overview of Steps:
-
Reaction of 2,6-dichloronitrobenzene with a cyanide source (e.g., from tert-butyl acetoacetate) in the presence of a base like potassium carbonate.
-
Hydrolysis of the resulting intermediate to form 3-chloro-2-nitrophenylacetic acid.
-
Decarboxylation of 3-chloro-2-nitrophenylacetic acid to yield 3-chloro-2-nitrotoluene.
-
Oxidation of 3-chloro-2-nitrotoluene (as described in Route 1) to afford the final product, this compound.
The total yield for the initial steps to produce 3-chloro-2-nitrotoluene is reported to be over 80%.[3] Subsequent high-yield oxidation would make this a very efficient, albeit longer, process.
Logical Workflow for Synthesis Route Selection
The choice of synthesis route will depend on the specific priorities of the researcher or organization. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthesis route for this compound.
References
A Comparative Analysis of the Reactivity of 3-Chloro-2-nitrobenzoic Acid and 2-Chloro-5-nitrobenzoic Acid in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and novel chemical entities, a nuanced understanding of isomeric reactivity is paramount. This guide provides a detailed comparative analysis of the reactivity of two closely related isomers: 3-chloro-2-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. The focus of this comparison is their susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction class for the functionalization of aromatic rings. This analysis is supported by established principles of physical organic chemistry and provides a framework for experimental validation.
Introduction to Isomeric Reactivity
The reactivity of substituted benzene (B151609) derivatives in SNAr reactions is profoundly influenced by the electronic and steric nature of their substituents, as well as the relative positioning of these groups on the aromatic ring. In the case of this compound and 2-chloro-5-nitrobenzoic acid, both isomers possess a chlorine atom (a good leaving group), a nitro group (a strong electron-withdrawing group that activates the ring for nucleophilic attack), and a carboxylic acid group (another electron-withdrawing group). However, the different substitution patterns are expected to result in a significant disparity in their reaction rates.
Factors Influencing Reactivity
The rate of a nucleophilic aromatic substitution reaction is primarily governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon the attack of the nucleophile.[1] The more stable this intermediate, the lower the activation energy of the reaction and the faster the rate. The stability of the Meisenheimer complex is influenced by two key factors:
-
Electronic Effects: Electron-withdrawing groups (EWGs) stabilize the negative charge of the Meisenheimer complex through inductive and resonance effects, thereby increasing the reaction rate.[2] The nitro group is a powerful EWG, and its ability to delocalize the negative charge is most effective when it is positioned ortho or para to the site of nucleophilic attack.[3]
-
Steric Effects: Bulky groups positioned near the reaction center can hinder the approach of the nucleophile, leading to a decrease in the reaction rate. This phenomenon is known as steric hindrance.[4]
Reactivity Comparison
Based on the principles outlined above, we can predict the relative reactivity of the two isomers.
2-Chloro-5-nitrobenzoic acid is anticipated to be more reactive towards nucleophilic aromatic substitution. In this isomer, the strongly electron-withdrawing nitro group is positioned para to the chlorine leaving group. This para relationship allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate that forms when a nucleophile attacks the carbon bearing the chlorine. This delocalization of the negative charge onto the oxygen atoms of the nitro group significantly lowers the activation energy of the reaction.
This compound , on the other hand, is expected to be less reactive . In this isomer, the nitro group is ortho to the chlorine atom. While an ortho nitro group can also provide resonance stabilization, it introduces significant steric hindrance. The bulky nitro and carboxylic acid groups flanking the chlorine atom impede the approach of the incoming nucleophile, raising the activation energy of the reaction.[5] Although the nitro group is also in a position to exert a strong inductive electron-withdrawing effect due to its proximity to the reaction center, the steric hindrance is likely to be the dominant factor in reducing the overall reaction rate compared to the 2-chloro-5-nitrobenzoic acid isomer.
Quantitative Data
A hypothetical comparison of such data is presented in the table below to illustrate the expected outcome.
| Compound | Relative Position of -NO₂ to -Cl | Predicted Key Factor | Expected Relative Rate Constant (k2) |
| 2-Chloro-5-nitrobenzoic acid | Para | Strong resonance stabilization | Higher |
| This compound | Ortho | Significant steric hindrance | Lower |
Experimental Protocol: Determination of Reaction Rates
To quantitatively compare the reactivity of the two isomers, a kinetic study can be performed by monitoring the progress of the nucleophilic aromatic substitution reaction over time. A common method involves using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to measure the concentration of the reactant or product at different time intervals.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-chloro-5-nitrobenzoic acid with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at a constant temperature.
Materials:
-
This compound
-
2-chloro-5-nitrobenzoic acid
-
Piperidine (B6355638) (or other suitable nucleophile)
-
Absolute Ethanol (or other suitable solvent)
-
Volumetric flasks and pipettes
-
Constant temperature bath
-
UV-Vis Spectrophotometer or HPLC instrument
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of known concentration for each of the chloronitrobenzoic acid isomers in absolute ethanol.
-
Prepare a stock solution of the nucleophile (e.g., piperidine) of known concentration in absolute ethanol.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the reaction solvent to the desired constant temperature in a water bath.
-
To initiate the reaction, mix known volumes of the isomer solution and the nucleophile solution in a reaction vessel at the constant temperature. A significant excess of the nucleophile is typically used to ensure pseudo-first-order kinetics.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
-
Analysis:
-
Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC) to determine the concentration of the remaining chloronitrobenzoic acid isomer or the formed product.
-
Plot the concentration of the reactant versus time.
-
-
Data Analysis:
-
From the plot, determine the pseudo-first-order rate constant (kobs).
-
Calculate the second-order rate constant (k2) by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess (k2 = kobs / [Nucleophile]).
-
Repeat the experiment for the other isomer under identical conditions.
-
Compare the calculated second-order rate constants for the two isomers.
-
Visualizing the Factors Influencing Reactivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing nucleophilic aromatic substitution reactivity.
References
Efficacy of different reducing agents for 3-chloro-2-nitrobenzoic acid
A Comparative Guide to the Reduction of 3-Chloro-2-Nitrobenzoic Acid
The reduction of this compound to 2-amino-3-chlorobenzoic acid is a critical transformation in the synthesis of various pharmaceutical and chemical intermediates, including antimicrobial and anti-inflammatory agents.[1] The presence of both a halogen and a carboxylic acid group on the aromatic ring necessitates the use of reducing agents with good chemoselectivity to avoid undesirable side reactions.[1] This guide provides a comparative analysis of different reducing agents for this conversion, supported by experimental data and detailed protocols.
Comparison of Reducing Agents
The efficacy of various reducing agents for the transformation of this compound is summarized in the table below. The selection of an appropriate agent depends on factors such as desired yield, reaction conditions, cost, and available equipment.
| Reducing Agent/Method | Catalyst/Co-reagent | Solvent(s) | Temperature | Reaction Time | Yield | Reference |
| Catalytic Hydrogenation | Platinum Oxide (PtO₂) | Tetrahydrofuran (B95107), Ethyl acetate (B1210297) | Room Temp. | 12 hours | 28% | [2] |
| Sodium Dithionite (B78146) | Aqueous Ammonia (B1221849) | Water | Room Temp. | 1 hour | 70% | [1][2] |
| Sodium Borohydride (B1222165) | Nickel(II) Chloride Hexahydrate | Anhydrous Methanol | 0 °C to RT | - | - | [1][3] |
| Metal and Acid | Iron (Fe), Tin (Sn), or Zinc (Zn) with HCl | - | - | - | - | [4] |
| Hydrazine Hydrate | Raney-Ni, Iron powder, etc. | Methanol, Ethanol | 40-110 °C | - | High | [5] |
Note: Detailed yield and reaction time for some methods were not available in the cited literature.
Experimental Protocols
Detailed methodologies for the key reduction experiments are provided below.
Method 1: Catalytic Hydrogenation using Platinum Oxide
This method employs platinum oxide as a catalyst for the hydrogenation of the nitro group.
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5.61 g (27.8 mmol) of this compound in a mixture of 10 mL of tetrahydrofuran and 40 mL of ethyl acetate.[1][2]
-
Carefully add 339 mg of platinum oxide catalyst to the solution.[1][2]
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Purge the vessel first with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the mixture vigorously at room temperature for 12 hours.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the catalyst.[2]
-
Concentrate the filtrate to obtain a crude crystalline solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane (B92381) to yield 1.34 g (28% yield) of 3-chloroanthranilic acid as pale yellow needles.[2]
Safety Precautions:
-
Hydrogen gas is highly flammable; ensure the apparatus is in a well-ventilated fume hood away from ignition sources.
-
Platinum oxide can be pyrophoric; handle with care.
-
Always wear appropriate personal protective equipment (PPE).
Method 2: Reduction using Sodium Dithionite
This protocol utilizes the readily available and inexpensive sodium dithionite in an aqueous medium, avoiding the need for heavy metals or high-pressure equipment.[1]
Procedure:
-
In a round-bottom flask, create a suspension of 15 g (0.074 mol) of this compound in 105 mL of water.[1][2]
-
To the stirred suspension, add 6 mL of 30% aqueous ammonia.[1][2]
-
Subsequently, add a solution of 52 g (0.298 mol) of sodium dithionite in water at room temperature.[1]
-
Stir the reaction mixture for 1 hour, monitoring the consumption of the starting material by TLC.[1]
-
After 1 hour, carefully acidify the mixture with 30 mL of concentrated HCl to a pH of approximately 3.[1][2]
-
Extract the product with ethyl acetate (2 x 500 mL).[2]
-
Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (150 mL).[1][2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Wash the resulting crude solid with 50 mL of diethyl ether to obtain 9 g (70% yield) of 2-amino-3-chlorobenzoic acid as an off-white solid.[1]
Safety Precautions:
-
Concentrated hydrochloric acid and aqueous ammonia are corrosive and should be handled with care in a fume hood.
Method 3: Reduction using Sodium Borohydride and Nickel(II) Chloride
This method provides an alternative to catalytic hydrogenation and strong acid conditions.[1]
Procedure:
-
In a round-bottom flask, dissolve 2.01 g (10.0 mmol) of this compound in 100 mL of anhydrous methanol.[1]
-
Add 4.75 g (20.0 mmol) of nickel(II) chloride hexahydrate to the solution, which will turn green.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride to the cooled, stirred solution. The reaction is highly exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Filter the mixture to remove the black nickel precipitate.
-
Acidify the filtrate with dilute HCl to a pH of 3-4 and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[1]
Safety Precautions:
-
Sodium borohydride reacts violently with water and acids, producing flammable hydrogen gas. It must be added slowly and in portions.
-
Nickel compounds are potential carcinogens and sensitizers; avoid inhalation and skin contact.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
A Comparative Crystallographic Analysis of 3-Chloro-2-Nitrobenzoic Acid and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structure of 3-chloro-2-nitrobenzoic acid and its derivatives, offering a comparative analysis with its isomers, 4-chloro-2-nitrobenzoic acid and 5-chloro-2-nitrobenzoic acid. This guide provides a comprehensive overview of their structural data, experimental protocols for their synthesis and crystallization, and a visual representation of the analytical workflow.
The strategic placement of chloro and nitro functional groups on a benzoic acid scaffold significantly influences the molecule's physicochemical properties, including its crystal packing and potential biological activity. Understanding the precise three-dimensional arrangement of these atoms through X-ray crystallography is paramount for rational drug design and crystal engineering. This guide presents a comparative analysis of the crystal structures of this compound and its structural isomers, 4-chloro-2-nitrobenzoic acid and 5-chloro-2-nitrobenzoic acid.
Comparative Crystallographic Data
The crystallographic parameters of this compound and its isomers reveal key differences in their solid-state structures. These variations in unit cell dimensions, space group, and crystal system arise from the distinct intermolecular interactions dictated by the positions of the substituent groups.
| Parameter | This compound | 4-Chloro-2-nitrobenzoic Acid[1] | 5-Chloro-2-nitrobenzoic Acid |
| Chemical Formula | C₇H₄ClNO₄ | C₇H₄ClNO₄ | C₇H₄ClNO₄ |
| Molecular Weight | 201.56 g/mol [2] | 201.56 g/mol [3] | 201.56 g/mol [4] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 3.863(3) | 12.169(2) | 11.837(5) |
| b (Å) | 16.142(9) | 3.8560(10) | 6.564(3) |
| c (Å) | 12.984(7) | 16.929(4) | 11.910(5) |
| α (°) | 90 | 90 | 90 |
| β (°) | 97.48(5) | 107.03(2) | 114.18(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 802.7(8) | 759.5(3) | 844.1(6) |
| Z | 4 | 4 | 4 |
| Density (calc) (g/cm³) | 1.667 | 1.761 | 1.583 |
Note: Crystallographic data for this compound and 5-chloro-2-nitrobenzoic acid were obtained from the Crystallography Open Database (COD) entries 2243114 and 2243148 respectively[2][4].
In addition to the parent compounds, co-crystals of this compound with various quinoline (B57606) derivatives have been synthesized and structurally characterized. These studies demonstrate how non-covalent interactions can be utilized to modify the crystal structure and potentially the physical properties of the acid. For instance, in the co-crystals with 5-nitroquinoline (B147367) and 6-nitroquinoline, the acid and base molecules are linked by O—H⋯N hydrogen bonds[5].
Experimental Protocols
The synthesis and crystallization of these compounds are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis
Several methods have been reported for the synthesis of chloronitrobenzoic acids, primarily involving nitration or chlorination reactions.
1. Nitration of Chlorobenzoic Acid: This is a common method where the corresponding chlorobenzoic acid isomer is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The reaction temperature is a critical parameter to control the regioselectivity of the nitration. For example, the nitration of 3-chlorobenzoic acid can yield this compound[6].
2. Chlorination of Nitrobenzoic Acid: Alternatively, a nitrobenzoic acid isomer can be chlorinated using reagents like chlorine gas or thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position[6].
Crystallization
Single crystals suitable for X-ray diffraction are typically grown from solution using slow evaporation or cooling methods.
General Crystallization Procedure for Substituted Nitrobenzoic Acids: A common technique involves dissolving the synthesized compound in a suitable organic solvent, such as ethanol (B145695) or acetonitrile, at an elevated temperature to achieve saturation. The resulting clear solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals are then collected by vacuum filtration, washed with a cold solvent, and dried. For co-crystal formation, the components are typically dissolved in a 1:1 molar ratio in a suitable solvent, and crystals are obtained by slow evaporation of the solvent at room temperature[5].
Experimental and Analytical Workflow
The overall process, from the synthesis of the target compound to its structural elucidation, follows a well-defined workflow.
Caption: Workflow for the synthesis, crystallization, and X-ray analysis of chloronitrobenzoic acids.
Logical Relationship of Isomeric Structures
The positional isomerism of the chloro and nitro groups on the benzoic acid ring is the primary determinant of the observed differences in their crystal packing and intermolecular interactions.
Caption: Impact of isomerism on the crystal structure of chloronitrobenzoic acids.
References
- 1. Crystal structure of 4-chloro-2-nitrobenzoic acid, C7H4ClNO4 [degruyterbrill.com]
- 2. This compound | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 80475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives: 3-chloro-2-nitrobenzoic acid–5-nitroquinoline (1/1), 3-chloro-2-nitrobenzoic acid–6-nitroquinoline (1/1) and 8-hydroxyquinolinium 3-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 4771-47-5 [smolecule.com]
A Comparative Guide to Catalytic Systems for Nitro Group Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitro groups to primary amines is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This reaction serves as a key step in the synthesis of a vast array of active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals. The resulting aromatic and aliphatic amines are versatile intermediates, acting as crucial building blocks for more complex molecular architectures.[1] The choice of reduction methodology is paramount, as it dictates not only the efficiency of the conversion but also the chemical selectivity in the presence of other sensitive functional groups.[1][2]
This guide provides an objective comparison of various catalytic systems for nitro group reduction, supported by experimental data. It covers a range of catalysts, from traditional noble metal systems to more recent non-noble metal and metal-free alternatives, offering insights into their performance, selectivity, and operational parameters.
Performance Comparison of Catalytic Systems
The efficacy of a catalytic system for nitro group reduction is evaluated based on key metrics such as conversion of the starting material, selectivity towards the desired amine, and the reaction conditions required to achieve these results. The following tables summarize the available quantitative data for different catalytic systems. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Noble Metal-Based Catalysts
Noble metal catalysts, particularly those based on palladium and platinum, are widely used due to their high activity and efficiency under mild conditions.[3]
| Catalyst | Support | Substrate | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |
| 10% Pd/C | Carbon | Nitrobenzene | 1 | RT | 1 | >99 | >99 | [1] |
| 5% Pt/C (sulfided) | Carbon | 1-Bromo-4-nitrobenzene | 30 | 30 | - | 85 (Yield) | - | [4] |
| Ru/C | Carbon | Nitrobenzene | Variable | 160-190 | Variable | ~97 | ~98 | [3] |
| Au/TiO₂ | TiO₂ | Substituted Nitroarenes | - | - | - | High | High | [5] |
RT: Room Temperature
Non-Noble Metal-Based Catalysts
Driven by the high cost and scarcity of noble metals, significant research has focused on developing efficient and cost-effective catalysts based on earth-abundant metals like iron, nickel, and copper.[6][7]
| Catalyst | Support | Substrate | Reductant | Temp. (°C) | Time | Conversion (%) | Selectivity (%) | Ref. |
| Raney® Ni | - | Nitroarenes | H₂ | Ambient - 140 | 2-3 | >95 | >99 | [3] |
| Fe₂O₃ NPs | N-doped graphene | Nitroarenes | H₂ | - | - | High | High | [6] |
| Cu@C | Carbon | Nitrobenzene | NaBH₄ | RT | 8 min | 100 | High | [8] |
| V₂O₅/TiO₂ | TiO₂ | Nitroarenes | N₂H₄·H₂O | - | - | Good to Excellent | High | [9][10] |
Metal-Free Catalysts
Metal-free catalysts have emerged as a promising alternative, offering high chemoselectivity and avoiding metal contamination in the final products.[11]
| Catalyst | Substrate | Reductant | Temp. (°C) | Time | Yield (%) | Ref. |
| N-doped Graphene | 4-Nitrophenol | - | - | - | Complete conversion | [12] |
| P-CNTs | Nitroarenes | H₂ | - | - | High | [13] |
| 4,4'-Bipyridine | Aromatic Nitro Compounds | B₂(OH)₄ | RT | 5 min | High | [9][11] |
Mechanistic Pathways
The reduction of a nitro group to an amine is a six-electron process that can proceed through different mechanistic pathways. The two primary routes are the direct hydrogenation pathway and the condensation pathway.[2] The direct route involves the stepwise reduction of the nitro group to nitroso and then to hydroxylamine, which is further reduced to the amine.[2][5] The condensation route involves the reaction of intermediates like nitrosobenzene (B162901) and phenylhydroxylamine to form azoxybenzene, which is subsequently reduced to the amine.[5]
Caption: General mechanistic pathways for nitro group reduction.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for common catalytic reduction methods.
General Procedure for Catalytic Hydrogenation (e.g., using Pd/C)
This protocol describes a general procedure for the reduction of a nitroarene using palladium on carbon as the catalyst.[1]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) catalyst (typically 1-10 mol%)
-
Solvent (e.g., ethanol (B145695), ethyl acetate)
-
Hydrogen source (hydrogen gas balloon or high-pressure vessel)
Procedure:
-
In a suitable reaction vessel, dissolve the aromatic nitro compound in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with nitrogen gas, followed by carefully introducing hydrogen gas.[1]
-
Stir the reaction mixture vigorously at the desired temperature and pressure (e.g., room temperature under a hydrogen balloon or elevated pressure in an autoclave).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[1]
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
If necessary, purify the product by crystallization or column chromatography.
Caption: Experimental workflow for catalytic hydrogenation.
General Procedure for Metal-Mediated Reduction (e.g., using Iron)
This protocol outlines a general procedure for the reduction of a nitroarene using iron powder in the presence of an acidic promoter.[1]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Iron powder (Fe) (typically 3-5 eq)
-
Ammonium (B1175870) chloride (NH₄Cl) or acetic acid
-
Solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, suspend the aromatic nitro compound in a mixture of ethanol and water.
-
Add the iron powder and ammonium chloride or acetic acid to the suspension.[1]
-
Heat the reaction mixture to reflux and stir vigorously.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.[1]
-
Filter the mixture through a pad of celite to remove the iron salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[1]
-
Purify the product as needed.
Conclusion
The selection of an appropriate catalytic system for nitro group reduction is a critical decision in the synthesis of amines. While noble metal catalysts like Pd/C offer high efficiency and are often the method of choice for simple substrates, their cost and potential for side reactions with sensitive functional groups necessitate the exploration of alternatives.[1][3] Non-noble metal catalysts provide a more economical and sustainable option, with systems based on iron, nickel, and copper demonstrating excellent activity and selectivity.[6][8][14] For substrates that are incompatible with metal catalysts, metal-free reduction methods present a valuable and highly chemoselective approach.[11] By understanding the comparative performance, mechanistic nuances, and experimental protocols of these diverse catalytic systems, researchers can optimize their synthetic strategies to achieve their desired outcomes efficiently and selectively.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 14. Structured Non-Noble Metal Catalysts for the Liquid-Phase Reduction of Nitroaromatics [infoscience.epfl.ch]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Amino-3-chlorobenzoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-3-chlorobenzoic acid is a crucial building block in the preparation of a variety of pharmaceutical compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1] This guide provides a comparative analysis of alternative synthetic routes and reagents for the preparation of 2-amino-3-chlorobenzoic acid, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Strategies
The synthesis of 2-amino-3-chlorobenzoic acid can be broadly categorized into three main strategies: amination of a dichlorinated precursor, reduction of a nitro-substituted analogue, and a multi-step synthesis commencing from o-chloroaniline. Each approach offers distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Amination | 2,3-Dichlorobenzoic acid | Ammonia (B1221849), Copper catalyst (e.g., Cu(I)Cl, copper bronze) | High | High yield and purity.[2] | Requires high pressure and temperature; use of a heavy metal catalyst.[3] |
| Reduction | 3-Chloro-2-nitrobenzoic acid | Sodium dithionite (B78146)/NH₃(aq) | 70 | Mild reaction conditions.[4] | Use of a large excess of reducing agent. |
| H₂/Platinum catalyst | — | Cleaner reaction with water as the main byproduct. | Requires specialized hydrogenation equipment.[2] | ||
| NaBH₄/NiCl₂·6H₂O | — | Effective reduction.[2] | Use of a metal salt. | ||
| Multi-step Synthesis via Isatin Intermediate | o-Chloroaniline | Trichloroacetaldehyde hydrate (B1144303), Hydroxylamine (B1172632) hydrochloride, H₂SO₄, H₂O₂ | 49 (overall) | Avoids highly toxic reagents like cyanide.[5] | Multi-step process with a lower overall yield.[5] |
| Direct Chlorination | Alkyl anthranilate | 1,3-Dichloro-5,5-dimethylhydantoin (DDH) | — | Selective chlorination at the 3-position.[6] | Potential for isomer formation, requiring further separation.[6] |
Experimental Protocols
Amination of 2,3-Dichlorobenzoic Acid
This method relies on the nucleophilic aromatic substitution of a chlorine atom with an amino group.
Procedure:
-
In a high-pressure autoclave, dissolve 1 mole of 2,3-dichlorobenzoic acid in 400 to 2000 parts of water containing at least an equimolar amount of an alkali metal hydroxide.[2]
-
Add a copper catalyst, such as copper bronze, copper(I) salts, or copper(II) salts.[2]
-
Introduce 500 to 2500 mol% of ammonia, which can be in the form of a commercially available 25% aqueous solution.[2]
-
Seal the autoclave and heat the reaction mixture to a temperature between 150°C and 220°C (optimally 165°C to 175°C).[2]
-
Maintain the reaction at this temperature for a sufficient time to ensure completion.
-
After cooling, the product, 2-amino-3-chlorobenzoic acid, is isolated and purified.
Reduction of this compound
The reduction of the nitro group is a common and effective strategy. The choice of reducing agent can be tailored to laboratory capabilities and desired outcomes.
Procedure using Sodium Dithionite:
-
To a stirred solution of this compound (15 g, 0.074 mol) in water (105 mL), add 30% aqueous ammonia (6 mL).[3][4]
-
At room temperature, add an aqueous solution of sodium dithionite (52 g, 0.298 mol) and continue stirring for 1 hour.[3][4]
-
Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC).[4]
-
Acidify the reaction mixture with concentrated HCl to a pH of 3.[4]
-
Extract the product with ethyl acetate (B1210297) (2 x 500 mL).[4]
-
Wash the combined organic extracts with water and brine, then dry over sodium sulfate.[4]
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by washing with diethyl ether to yield 2-amino-3-chlorobenzoic acid as an off-white solid.[4]
Multi-step Synthesis from o-Chloroaniline
This pathway offers an alternative that avoids certain hazardous reagents.
Synthetic Sequence:
-
Synthesis of o-chloro(N-oximeacetyl)aniline: React o-chloroaniline with trichloroacetaldehyde hydrate and hydroxylamine hydrochloride.[5]
-
Cyclization to 3-chloroisatin: Treat the product from the previous step with concentrated sulfuric acid to induce ring closure.[5]
-
Oxidative cleavage to 2-amino-3-chlorobenzoic acid: Oxidize 3-chloroisatin with hydrogen peroxide.[5]
-
The crude product is then purified by recrystallization from a 50% aqueous ethanol (B145695) solution to yield white, needle-like crystals of 2-amino-3-chlorobenzoic acid.[5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations in the discussed synthetic routes.
Caption: Amination of 2,3-Dichlorobenzoic Acid.
Caption: Reduction of this compound.
Caption: Multi-step synthesis from o-chloroaniline.
Conclusion
The selection of a synthetic route for 2-amino-3-chlorobenzoic acid depends on a variety of factors including available starting materials, laboratory equipment, and desired scale and purity. The amination of 2,3-dichlorobenzoic acid offers a high-yield, direct route, though it requires specialized high-pressure equipment.[2] The reduction of this compound provides a versatile alternative with several reagent choices adaptable to standard laboratory conditions.[2][4] The multi-step synthesis from o-chloroaniline is a viable, albeit longer, alternative that avoids some of the more hazardous reagents associated with other aromatic substitutions.[5] By carefully considering these factors and the detailed protocols provided, researchers can make an informed decision to best suit their synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. US5118832A - Process for the preparation of alkyl 3-chloroanthranilates - Google Patents [patents.google.com]
A Spectroscopic Showdown: Unmasking the Transformation of 3-chloro-2-nitrobenzoic Acid
A detailed comparative analysis of the spectroscopic signatures of 3-chloro-2-nitrobenzoic acid and its amine derivative, 3-chloro-2-aminobenzoic acid, offers a clear window into the chemical changes occurring during the reduction of the nitro group. This guide provides researchers, scientists, and drug development professionals with the essential experimental data and protocols to distinguish between these two compounds, ensuring reaction monitoring and product purity.
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis, pivotal in the preparation of a vast array of pharmaceutical intermediates. The distinct electronic environments of the nitro and amino functionalities impart unique spectroscopic characteristics to the parent molecule and its reduced product. This guide presents a side-by-side comparison of this compound and 3-chloro-2-aminobenzoic acid using key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its reduction product, 3-chloro-2-aminobenzoic acid.
Table 1: ¹H NMR Spectroscopic Data (ppm) in DMSO-d₆
| Compound | Aromatic Protons | -NH₂ Protons | -COOH Proton |
| This compound | δ 7.55-7.93 | Not Applicable | δ ~13.34 (s)[1] |
| 3-chloro-2-aminobenzoic acid | δ 6.60-7.77[1] | Not explicitly assigned | δ ~11.61 (s)[1] |
Table 2: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) | ν(O-H) | ν(C=O) | ν(C=C) Aromatic | ν(NO₂) | ν(C-Cl) |
| This compound | Not Applicable | ~2500-3300 (broad) | ~1680-1700 | ~1600, ~1470 | ~1530 (asymmetric), ~1350 (symmetric) | ~700-800 |
| 3-chloro-2-aminobenzoic acid | ~3482, ~3300-3500 (two peaks)[1] | ~2500-3300 (broad)[1] | ~1700[1] | ~1600-1450[1] | Not Applicable | ~700-800[1] |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 201/203 (due to ³⁵Cl/³⁷Cl isotopes)[2][3] | 184 ([M-OH]⁺), 155 ([M-NO₂]⁺), 111, 75 |
| 3-chloro-2-aminobenzoic acid | 171/173 (due to ³⁵Cl/³⁷Cl isotopes)[4] | 154 ([M-OH]⁺), 126, 90 |
Experimental Protocols
Detailed methodologies for the reduction of this compound and subsequent spectroscopic analysis are provided below.
Reduction of this compound using Sodium Dithionite (B78146)
This protocol is a common laboratory-scale method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Sodium dithionite
-
30% Aqueous ammonia
-
Concentrated Hydrochloric acid
-
Water
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask, suspend 15 g (0.074 mol) of this compound in 105 mL of water.[5]
-
To the stirred suspension, add 6 mL of 30% aqueous ammonia.[5]
-
Subsequently, add a solution of 52 g (0.298 mol) of sodium dithionite in water at room temperature and continue stirring for 1 hour.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]
-
After completion, carefully acidify the reaction mixture with 30 mL of concentrated HCl to a pH of approximately 3.[5]
-
The precipitated product, 3-chloro-2-aminobenzoic acid, can be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted with ethyl acetate, the organic layer dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Process the data to identify chemical shifts, integration values, and coupling patterns of the aromatic, amine, and carboxylic acid protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify characteristic absorption bands for functional groups such as O-H, N-H, C=O, C=C aromatic, NO₂, and C-Cl.[1]
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Acquire the mass spectrum in the desired ionization mode (e.g., Electron Ionization - EI).
-
Analyze the spectrum to determine the molecular ion peak and identify key fragmentation patterns.
Visualization of the Chemical Transformation
The following diagram illustrates the reduction of this compound to 3-chloro-2-aminobenzoic acid.
Caption: Chemical reduction of this compound.
References
Safety Operating Guide
Safe Disposal of 3-Chloro-2-nitrobenzoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Chloro-2-nitrobenzoic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves. | To prevent skin contact and irritation.[2][3][4] |
| Eye/Face Protection | Use chemical safety goggles or a face shield. | To protect against dust particles and splashes that can cause serious eye damage.[2][3][4] |
| Skin and Body Protection | Wear appropriate protective clothing. | To prevent skin exposure.[4] |
| Respiratory Protection | Use a dust mask (type N95 or equivalent). | To avoid inhalation of dust, which may cause respiratory irritation.[1][2][3][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[6] The following is a generalized procedure based on standard laboratory safety practices.
-
Segregation of Waste :
-
Keep this compound waste in its original container or a clearly labeled, compatible container.
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management :
-
Storage Pending Disposal :
-
Arranging for Final Disposal :
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]
-
Containment :
-
Cleanup :
-
Reporting : Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general procedures. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and compliant information. Chemical waste generators are responsible for the proper classification and disposal of their waste according to all applicable regulations.[2][4]
References
- 1. This compound 97 4771-47-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. westliberty.edu [westliberty.edu]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 3-Chloro-2-nitrobenzoic acid
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical information for handling 3-Chloro-2-nitrobenzoic acid, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for safe laboratory operations and proper disposal of chemical waste.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher, especially when handling the powder form or if dust generation is likely. | To prevent inhalation of the powder, which can cause respiratory tract irritation.[1] |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | To protect against dust particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can lead to irritation.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[2][3] | To minimize the risk of accidental skin contact. |
2. Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Engineering Controls:
-
Work Practices:
-
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
In case of inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
In case of ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4]
-
3. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Do not dispose of the chemical down the drain.
-
Waste material should be collected in a designated, labeled, and sealed container.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Non-disposable contaminated clothing should be decontaminated before laundering or disposed of as hazardous waste.
-
4. Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
